Hsd17B13-IN-65
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H15Cl2F4N3O4 |
|---|---|
分子量 |
556.3 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H15Cl2F4N3O4/c1-11-31-20-16(27)6-7-17(32-22(35)13-8-14(25)21(34)15(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-18(12)37-24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |
InChI 键 |
RBOVPHNKKHUJMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F |
产品来源 |
United States |
Foundational & Exploratory
Navigating the Frontier of Liver Disease Therapeutics: A Technical Guide to the Discovery and Synthesis of Hsd17B13 Inhibitors
A Note to the Reader: Information regarding the specific compound "Hsd17B13-IN-65" is not available in the public domain. This guide will provide a comprehensive overview of the discovery and synthesis of inhibitors targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. We will draw upon publicly available data for well-characterized inhibitors and general discovery workflows to provide a detailed technical resource for researchers, scientists, and drug development professionals.
HSD17B13: A Genetically Validated Target for Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, localized to lipid droplets. Its emergence as a compelling therapeutic target is strongly supported by human genetic studies. Loss-of-function variants in the HSD17B13 gene have been robustly associated with a decreased risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver conditions. These genetic findings suggest that inhibiting the enzymatic activity of HSD17B13 could mimic this protective effect and offer a novel therapeutic strategy for mitigating the progression of liver disease. While its exact physiological substrates are still being fully elucidated, HSD17B13 is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.
The inhibition of HSD17B13 is thought to reduce liver inflammation, hepatocyte ballooning, and fibrosis. The strong genetic validation provides a solid foundation for the development of small molecule inhibitors aimed at pharmacologically replicating the protective effects observed in individuals with naturally occurring loss-of-function variants.
The Discovery Engine: A Workflow for Identifying HSD17B13 Inhibitors
The discovery of potent and selective HSD17B13 inhibitors typically follows a structured workflow, beginning with the identification of initial hits and culminating in the selection of optimized lead candidates.
Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.
High-Throughput Screening (HTS)
The initial step in discovering novel HSD17B13 inhibitors is a high-throughput screening (HTS) campaign. This involves testing large libraries of small molecules, often numbering in the millions, for their ability to inhibit the enzymatic activity of HSD17B13.
Experimental Protocol: HTS for HSD17B13 Inhibitors
-
Enzyme and Substrates: Purified recombinant human HSD17B13 is used in the assay. While the definitive disease-relevant substrate is still under investigation, known substrates like estradiol, retinol, and leukotriene B4 are commonly employed. NAD+ is used as a cofactor.
-
Assay Format: Assays are typically performed in 384- or 1536-well plates to accommodate a large number of compounds.
-
Detection Methods:
-
Mass Spectrometry: A common method is MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry, which directly measures the formation of the product (e.g., estrone (B1671321) from estradiol).
-
Luminescence: An alternative is a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay, which measures the production of NADH.
-
-
Procedure:
-
Test compounds, dissolved in DMSO, are dispensed into the assay plates.
-
A mixture containing the HSD17B13 enzyme, substrate, and NAD+ is added to initiate the reaction.
-
The reaction is incubated at room temperature for a defined period.
-
A stop solution is added to terminate the reaction.
-
The amount of product formed is quantified using the chosen detection method.
-
The percent inhibition for each compound is calculated relative to control wells.
-
Hit-to-Lead and Lead Optimization
Compounds that show significant activity in the HTS are considered "hits." These hits then undergo a rigorous process of confirmation and characterization. This "hit-to-lead" phase involves:
-
Dose-Response Confirmation: Hits are re-tested at multiple concentrations to confirm their activity and determine their potency (IC50 value).
-
Hit Clustering and Analoging: Active compounds are grouped based on their chemical structures (clusters). Analogs of promising hits are synthesized and tested to establish an initial structure-activity relationship (SAR).
-
Lead Optimization: The most promising chemical series are selected for lead optimization. This iterative process involves medicinal chemistry efforts to improve key properties of the molecules, including:
-
Potency: Increasing the inhibitory activity against HSD17B13.
-
Selectivity: Ensuring the compound is highly selective for HSD17B13 over other related enzymes to minimize off-target effects.
-
Drug Metabolism and Pharmacokinetic (DMPK) Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach the target tissue (the liver) and have a suitable duration of action.
-
A successful example of this process is the discovery of BI-3231, where an initial HTS hit with an IC50 of 1.4 µM was optimized to yield a highly potent and selective inhibitor.
Synthesis of a Representative HSD17B13 Inhibitor
The synthesis of HSD17B13 inhibitors often involves multi-step chemical processes. While the specific synthesis of "this compound" is not publicly available, the synthesis of other inhibitors provides a representative example of the chemical strategies employed.
Caption: A simplified synthetic scheme for the HSD17B13 inhibitor BI-3231.
Experimental Protocol: Synthesis of BI-3231 (Compound 45)
The synthesis of BI-3231 is a multi-step process starting from commercially available materials. The following is a summary of the key transformations:
-
Step a: Mesylation. The starting alcohol (45A) is converted to its corresponding mesylate (45B) using methanesulfonyl chloride (MeSO2Cl) and triethylamine (B128534) (NEt3) in dichloromethane (B109758) (CH2Cl2).
-
Step b: Alkylation. The mesylate (45B) is used to alkylate thymine (B56734) (45C) to form intermediate 45D. This reaction is facilitated by N,O-bis(trimethylsilyl)acetamide in acetonitrile (B52724) (MeCN).
-
Subsequent Steps (c-g): A series of further reactions, including ethylation, Suzuki coupling, and protecting group manipulations, are carried out to complete the synthesis of BI-3231. These steps involve reagents such as ethyl iodide, a palladium catalyst, 1-(chloromethyl)-4-methoxybenzene, n-butyllithium, trimethyl borate, and trifluoroacetic acid.
Biological Characterization and Data Presentation
Once synthesized, HSD17B13 inhibitors are thoroughly characterized to determine their potency, selectivity, and cellular activity.
In Vitro Potency and Selectivity
The inhibitory activity of the compounds is quantified by determining their IC50 values against human HSD17B13 and other related enzymes to assess selectivity.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 |
| IC50 | 1 nM | 13 nM | >10 µM |
| Ki | 0.7 ± 0.2 nM | - | - |
Cellular Activity
To confirm that the inhibitors are active in a more physiologically relevant environment, their potency is also measured in cellular assays.
Experimental Protocol: Cellular HSD17B13 Activity Assay
-
Cell Line: HEK293 cells engineered to overexpress human HSD17B13 are commonly used.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are treated with various concentrations of the test compound.
-
A substrate (e.g., estradiol) is added to the cells.
-
After an incubation period, the cells are lysed.
-
The amount of product formed is measured, typically by LC-MS/MS.
-
The cellular IC50 value is calculated.
-
Table 2: Cellular Activity of BI-3231
| Assay Type | Cell Line | IC50 |
| Cellular hHSD17B13 Assay | HEK293 | 11 ± 5 nM |
Mechanism of Action and Signaling Pathway
HSD17B13 is integrated into the complex network of lipid metabolism within hepatocytes. Its expression is regulated by key transcription factors, and its enzymatic activity influences downstream pathways related to lipid droplet dynamics and inflammation. Inhibitors of HSD17B13 act by directly binding to the enzyme and blocking its catalytic function. Interestingly, for some classes of inhibitors like BI-3231, the binding is uncompetitive with respect to the cofactor NAD+, meaning the inhibitor preferentially binds to the enzyme-NAD+ complex.
HSD17B13 Inhibition in NAFLD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and cirrhosis. This has catalyzed the development of targeted inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD research, with a focus on the preclinical data of its inhibitors. While specific public domain data for a compound designated "Hsd17B13-IN-65" is not available, this document will utilize data from other well-characterized HSD17B13 inhibitors as representative examples.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, involved in the metabolism of steroids, fatty acids, and retinol (B82714).[1] Its expression is significantly upregulated in the livers of NAFLD patients.[2][3][4] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, contributing to hepatic steatosis.[2] Mechanistically, HSD17B13 is understood to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. The enzyme's localization to lipid droplets is crucial for its function.
The primary impetus for targeting HSD17B13 stems from human genetics. A splice variant (rs72613567) that results in a truncated, unstable protein with reduced enzymatic activity confers protection against the progression of liver disease. This has established HSD17B13 as a promising therapeutic target, with the goal of mimicking this protective loss-of-function through pharmacological inhibition.
Quantitative Data on HSD17B13 Inhibitors
The development of HSD17B13 inhibitors has yielded several promising candidates, including small molecules and RNA interference (RNAi) therapeutics. The following tables summarize the in vitro potency and in vivo efficacy of some of these inhibitors in preclinical NAFLD models.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Type | Target Species | IC50 | Selectivity | Reference(s) |
| INI-822 | Small Molecule | Human | Low nM | >100-fold over other HSD17B family members | |
| BI-3231 | Small Molecule | Human | 1 nM | >10,000-fold over HSD17B11 | |
| Mouse | 13-14 nM | ||||
| Compound 32 | Small Molecule | Human | 2.5 nM | Not specified | |
| Hsd17B13-IN-23 | Small Molecule | Human | < 0.1 µM (Estradiol substrate) | Not specified | |
| < 1 µM (Leukotriene B3 substrate) | |||||
| Hsd17B13-IN-85 | Small Molecule | Human | < 0.1 µM (Estradiol substrate) | Not specified | |
| ARO-HSD (GSK4532990) | RNAi | Human | Not applicable | Target-specific |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors in NAFLD Animal Models
| Treatment Group | Liver-to-Body Weight Ratio (%) | Serum ALT (U/L) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) | Reference(s) |
| Standard Diet | 2.8 ± 0.3 | 40 ± 8 | 0.5 ± 0.2 | 0.2 ± 0.1 | |
| High-Fat Diet (HFD) | 5.2 ± 0.6 | 150 ± 22 | 5.8 ± 0.7 | 2.5 ± 0.4 | |
| HFD + HSD17B13 Inhibitor | 4.5 ± 0.5 | 105 ± 15 | 4.2 ± 0.6 | 1.8 ± 0.3 | |
| HFD + PPAR Agonist | 4.1 ± 0.4 | 90 ± 12 | 3.5 ± 0.5 | 1.5 ± 0.3 | |
| HFD + Combination | 3.5 ± 0.3 | 65 ± 10 | 2.1 ± 0.4 | 0.8 ± 0.2 |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD
HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. HSD17B13's enzymatic activity, particularly its retinol dehydrogenase function, influences downstream pathways that contribute to inflammation and fibrosis. Recent studies also suggest a role for HSD17B13 in TGF-β signaling, linking hepatocyte lipid metabolism to the activation of hepatic stellate cells, the primary fibrogenic cells in the liver.
Caption: HSD17B13 signaling pathway in NAFLD pathogenesis.
Experimental Workflow for HSD17B13 Inhibitor Screening
A typical workflow for the in vitro evaluation of HSD17B13 inhibitors involves a primary biochemical assay followed by cell-based assays to confirm target engagement and assess cellular activity.
Caption: General experimental workflow for in vitro screening of HSD17B13 inhibitors.
Logical Relationship of HSD17B13 Variants and NAFLD Risk
Human genetic data forms the foundation for targeting HSD17B13. The logical relationship between HSD17B13 gene variants, enzyme function, and clinical phenotype is a key concept.
Caption: Logical relationship between HSD17B13 genotype, function, and NAFLD risk.
Experimental Protocols
Detailed methodologies are crucial for the successful discovery and characterization of HSD17B13 inhibitors.
Recombinant HSD17B13 Enzymatic Activity Assay (Luminescence-Based)
This protocol describes a biochemical assay to measure the enzymatic activity of recombinant HSD17B13 and assess the potency of an inhibitor by quantifying NADH production.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Test inhibitors (e.g., Hsd17B13-IN-69) and controls
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384-well white assay plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the HSD17B13 inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant HSD17B13 protein to each well.
-
Initiate the reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a four-parameter logistic curve.
-
Cell-Based HSD17B13 Activity Assay (LC-MS/MS-Based)
This protocol assesses the inhibitory activity of a compound in a cellular context by measuring the conversion of a substrate to its product in cells overexpressing HSD17B13.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2 or HEK293) engineered to overexpress HSD17B13
-
Cell culture medium and supplements
-
Test compound
-
Substrate: All-trans-retinol
-
LC-MS/MS system for retinaldehyde quantification
-
-
Procedure:
-
Seed HSD17B13-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Add all-trans-retinol (final concentration 2-5 µM) to the culture medium and incubate for 6-8 hours.
-
Wash the cells with PBS and lyse them.
-
Extract retinoids from the cell lysates.
-
Quantify the amount of retinaldehyde produced using a validated LC-MS/MS method.
-
Determine the concentration-dependent inhibition of retinaldehyde formation and calculate the IC50 value.
-
In Vivo Efficacy Study in a Diet-Induced Mouse Model of NASH
This protocol outlines a typical efficacy study for an HSD17B13 inhibitor in a mouse model of NASH.
-
Animal Model:
-
Male C57BL/6J mice, 8 weeks of age.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a Western Diet to induce NASH with fibrosis.
-
-
Procedure:
-
Acclimatize mice for one week with standard chow and water.
-
Induce the NASH phenotype by feeding the mice the specialized diet for a predetermined period (e.g., 16 weeks for a Western Diet).
-
Randomize mice into treatment groups (vehicle control, inhibitor low dose, inhibitor high dose).
-
Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 8 weeks).
-
Continue the specialized diet for all groups during the treatment period.
-
At the end of the study, collect blood for serum analysis (e.g., ALT, AST).
-
Euthanize the mice and collect liver tissue for:
-
Histopathological analysis (H&E and Sirius Red staining) to assess the NAFLD Activity Score (NAS) and fibrosis stage.
-
Biochemical analysis of hepatic triglyceride and cholesterol content.
-
Gene expression analysis (RT-qPCR) of markers for inflammation, fibrosis, and lipid metabolism.
-
-
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for NAFLD and NASH. The ongoing development of potent and selective inhibitors, supported by robust preclinical in vitro and in vivo models, is paving the way for novel treatments for these prevalent chronic liver diseases. While further research is needed to fully elucidate the mechanisms of HSD17B13 action, the collective evidence strongly supports its role as a key modulator of liver pathology.
References
HSD17B13-IN-65 as a Chemical Probe for HSD17B13: An In-depth Technical Guide
Disclaimer: As of late 2025, detailed public information regarding a specific chemical probe designated "Hsd17B13-IN-65" is not available in the scientific literature or public databases. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for utilizing a chemical probe for Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) by focusing on the well-characterized, potent, and selective chemical probe, BI-3231 , as a representative example. The data, protocols, and workflows presented herein are based on publicly available information for BI-3231 and other well-documented HSD17B13 inhibitors, and are intended to serve as a blueprint for researchers interested in the study of HSD17B13.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genome-wide association studies (GWAS) have compellingly identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[4][5][6] This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases, with the central hypothesis that inhibiting its enzymatic activity could confer hepatoprotective effects.[7][8]
Functionally, HSD17B13 is understood to act as a retinol (B82714) dehydrogenase, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[4][9][10] Its enzymatic activity is dependent on its localization to lipid droplets and the availability of the cofactor NAD+.[9][11][12] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[2][4]
BI-3231: A Potent and Selective Chemical Probe for HSD17B13
BI-3231 has been identified as the first potent and selective chemical probe for HSD17B13, making it an invaluable tool for elucidating the enzyme's biological function and for target validation.[11][13] Its development was the result of a high-throughput screening campaign followed by extensive medicinal chemistry optimization.[11]
Quantitative Data for HSD17B13 Inhibitors
The following tables summarize the key quantitative data for BI-3231 and other relevant HSD17B13 inhibitors to provide a comparative overview.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Ki = 0.7 ± 0.2 nM | [14] |
| Human HSD17B13 | Enzymatic (Estradiol substrate) | IC50 = 1.4 ± 0.7 µM (for initial hit) | [11] | |
| Mouse HSD17B13 | Enzymatic | IC50 = 13 nM | [15] | |
| BI-0955 (Negative Control) | Human HSD17B13 | Enzymatic | > 10 µM | [14] |
| Hsd17B13-IN-9 | Human HSD17B13 | Not Specified | 0.01 µM | [15] |
| Hsd17B13-IN-23 | Human HSD17B13 | Estradiol as substrate | < 0.1 µM | [16] |
| Human HSD17B13 | Leukotriene B3 as substrate | < 1 µM | [16] | |
| Hsd17B13-IN-69 | HSD17B13 | Estradiol Conversion | ≤ 100 nM | [17] |
Table 2: Cellular Activity and Target Engagement of BI-3231
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular hHSD17B13 Assay | HEK cells | IC50 | 11 ± 5 nM | [14] |
| Thermal Shift Assay (nanoDSF) | Purified hHSD17B13 | Temperature Shift (in presence of NAD+) | 16.7 K | [14] |
Table 3: Selectivity Profile of BI-3231
| Off-Target | Assay Type | Result | Reference |
| HSD17B11 (closest homolog) | Enzymatic | IC50 > 10 µM | [14] |
| Eurofins Safety Panel (44 targets) | Radioligand Binding / Enzymatic | Clean at 10 µM (except for 49% inhibition of PTGS2/COX2) | [14] |
Signaling Pathways and Experimental Workflows
HSD17B13 in Hepatic Lipid Metabolism
The expression of HSD17B13 is integrated into key lipogenic pathways within hepatocytes. The Liver X Receptor α (LXRα), a master regulator of lipid metabolism, induces HSD17B13 expression through the sterol regulatory element-binding protein 1c (SREBP-1c).[4][9] In turn, HSD17B13 may promote SREBP-1c maturation, creating a positive feedback loop that contributes to hepatic lipogenesis.[4]
Experimental Workflow for HSD17B13 Inhibitor Characterization
The characterization of a novel HSD17B13 inhibitor like BI-3231 follows a structured workflow, from initial screening to in-depth cellular and biophysical analysis.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eubopen.org [eubopen.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Role of HSD17B13 Inhibition in Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] While overexpression of HSD17B13 is linked to the progression of NAFLD, compelling human genetic data reveals that loss-of-function variants in the HSD17B13 gene are protective against the severe forms of chronic liver disease, including steatohepatitis, fibrosis, and hepatocellular carcinoma.[4][5][6] This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors.
Mechanistically, HSD17B13 functions as a retinol (B82714) dehydrogenase, converting retinol to retinaldehyde, and is involved in modulating hepatic lipid storage and inflammatory pathways.[2][3][7] Inhibition of HSD17B13 is hypothesized to replicate the protective effects observed in individuals with loss-of-function variants, thereby reducing hepatic steatosis, inflammation, and fibrosis.[8] Preclinical studies utilizing small molecule inhibitors and RNA interference (RNAi) technologies have shown promising results in various models of NAFLD.[8][9] This technical guide provides a comprehensive overview of the effects of HSD17B13 inhibition on hepatic lipid metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant molecular pathways and experimental workflows.
HSD17B13: Localization, Function, and Regulation
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] It is primarily synthesized in the endoplasmic reticulum and subsequently localizes to the surface of lipid droplets within hepatocytes.[1][2][10] The expression of HSD17B13 is upregulated in the livers of patients with NAFLD.[2][3][11]
The transcription of the HSD17B13 gene is regulated by key players in lipid metabolism, including the liver X receptor-α (LXR-α) and the sterol regulatory element-binding protein-1c (SREBP-1c).[2][5][7] Overexpression of HSD17B13 in hepatocytes has been shown to increase the size and number of lipid droplets, indicating a role in promoting lipid accumulation.[2][5]
Quantitative Data on the Effects of HSD17B13 Inhibition
The following tables summarize the quantitative findings from preclinical studies on HSD17B13 inhibition.
Table 1: In Vitro Effects of HSD17B13 Inhibition on Hepatocellular Lipotoxicity
| Cell Line | Treatment | Outcome Measure | Result | Reference |
| HepG2 | Palmitic Acid + BI-3231 | Triglyceride Accumulation | Significantly decreased compared to control | [12][13] |
| Primary Mouse Hepatocytes | Palmitic Acid + BI-3231 | Triglyceride Accumulation | Significantly decreased compared to control | [12][13] |
| HepG2 | Palmitic Acid + BI-3231 | Mitochondrial Respiration | Increased | [12] |
Table 2: In Vivo Effects of HSD17B13 Inhibition/Knockdown in NAFLD/MASH Mouse Models
| Animal Model | Intervention | Key Findings | Reference |
| High-Fat Diet-fed Mice | shRNA-mediated Hsd17b13 knockdown | Attenuated liver steatosis and fibrosis | [11] |
| Diet-Induced Obesity (DIO) and MASH Mice | Compound 32 (HSD17B13 inhibitor) | Robust anti-MASH effects (reduced lipid metabolism, inflammation, fibrosis, and oxidative stress) | [9] |
| MASH Mouse Model | Compound 32 (HSD17B13 inhibitor) | Inhibition of SREBP-1c/FAS pathway | [9] |
Signaling Pathways and Experimental Workflows
Transcriptional Regulation and Function of HSD17B13
Caption: Transcriptional regulation and enzymatic function of HSD17B13 in hepatocytes.
Experimental Workflow for In Vitro HSD17B13 Inhibition Studies
Caption: Workflow for assessing this compound efficacy in a cell-based lipotoxicity model.
Experimental Workflow for In Vivo HSD17B13 Inhibition Studies
Caption: Workflow for evaluating this compound in a diet-induced mouse model of NAFLD.
Experimental Protocols
In Vitro Hepatocyte Lipotoxicity Model
Objective: To assess the protective effects of an HSD17B13 inhibitor against fatty acid-induced lipotoxicity in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Palmitic acid (PA).
-
Fatty acid-free bovine serum albumin (BSA).
-
HSD17B13 inhibitor (e.g., this compound).
-
Vehicle control (e.g., DMSO).
-
Reagents for triglyceride quantification, cell viability assays (e.g., MTT), RNA extraction, and Western blotting.
Procedure:
-
Cell Seeding: Plate hepatocytes at a suitable density in multi-well plates and allow them to adhere overnight.
-
Preparation of PA-BSA Complex: Dissolve palmitic acid in ethanol (B145695) and then conjugate with a BSA solution to create a stock solution.
-
Induction of Lipotoxicity: Treat the cells with the PA-BSA complex at a final concentration known to induce lipid accumulation and cellular stress for a predetermined duration (e.g., 24 hours).
-
Inhibitor Treatment: Co-incubate the cells with various concentrations of the HSD17B13 inhibitor or vehicle control.
-
Endpoint Analysis:
-
Triglyceride Content: Lyse the cells and measure intracellular triglyceride levels using a commercial assay kit.
-
Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxic effects of the inhibitor.
-
Gene and Protein Expression: Analyze the expression of genes and proteins related to lipogenesis, inflammation, and fibrosis via qPCR and Western blotting.
-
Diet-Induced Mouse Model of NAFLD/NASH
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH.
Materials:
-
Male C57BL/6J mice.
-
Control diet (e.g., chow diet).
-
NAFLD/NASH-inducing diet (e.g., high-fat diet, Western diet).
-
HSD17B13 inhibitor (e.g., this compound) formulated for in vivo administration.
-
Vehicle control.
-
Equipment for animal monitoring, blood collection, and tissue harvesting.
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Dietary Induction: Feed the mice with a NAFLD/NASH-inducing diet for a specified period (e.g., 8-16 weeks) to establish the disease phenotype. A control group is fed a standard chow diet.
-
Treatment: Administer the HSD17B13 inhibitor or vehicle control to the mice via a suitable route (e.g., oral gavage) for a defined treatment period.
-
Monitoring: Regularly monitor body weight, food intake, and general health of the animals.
-
Endpoint Analysis:
-
Serum Analysis: Collect blood at the end of the study to measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Harvest the livers, weigh them, and fix portions in formalin for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).
-
Gene and Protein Expression: Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of gene and protein expression related to lipid metabolism, inflammation, and fibrosis.
-
Hepatic Lipid Content: Measure the triglyceride and cholesterol content in liver homogenates.
-
Conclusion and Future Directions
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH.[8] The mechanism of action is centered on mitigating hepatic lipid accumulation and its downstream consequences of lipotoxicity, inflammation, and fibrosis.[8][11] Preclinical studies with HSD17B13 inhibitors have demonstrated their potential to ameliorate key features of these diseases.
Future research should focus on:
-
The development of highly potent and selective small molecule inhibitors of HSD17B13.[3]
-
A deeper elucidation of the molecular mechanisms by which HSD17B13 inhibition confers hepatoprotection.[2]
-
The identification of biomarkers to monitor the therapeutic efficacy of HSD17B13 inhibitors in clinical settings.[3]
The continued investigation of HSD17B13 and its inhibitors holds significant promise for the development of novel and effective therapies for the millions of individuals affected by chronic liver diseases worldwide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Hsd17B13-IN-65: An In-Depth Technical Guide to Target Engagement in Hepatocytes
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific inhibitor "Hsd17B13-IN-65" is not publicly available. This guide has been constructed using data and protocols for other well-characterized inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) to serve as a representative technical resource.
Introduction: HSD17B13 as a Therapeutic Target in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3][4] A substantial body of human genetic evidence has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to more severe liver diseases such as non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[5][6] This genetic validation has established HSD17B13 as a compelling therapeutic target for the treatment of chronic liver diseases.[7][8]
HSD17B13 is understood to function as a retinol (B82714) dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[6][9] Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[6] The enzyme is involved in a complex signaling network that influences hepatic lipid metabolism and inflammation.
Quantitative Data for a Representative HSD17B13 Inhibitor
The following table summarizes quantitative data for a representative HSD17B13 inhibitor, showcasing typical potency and target engagement metrics.
| Parameter | Assay Type | Value | Reference |
| IC₅₀ | Recombinant HSD17B13 Enzyme Assay | 15 nM | [10] |
| CETSA EC₅₀ | In Vitro (Hepatocytes) | 150 nM | [10] |
| Thermal Shift (ΔTₘ) | Ex Vivo CETSA (Mouse Liver) | +4.2 °C at 10 mg/kg | [10] |
| Target Occupancy (ED₅₀) | PET Imaging (Mouse) | 5 mg/kg | [11] |
| Biomarker ED₅₀ | Liver Retinol/Retinaldehyde Ratio | 8 mg/kg | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful evaluation of HSD17B13 inhibitors.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular environment.
Objective: To verify the binding of an HSD17B13 inhibitor to the HSD17B13 protein in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
HSD17B13 inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler
-
Western blot or ELISA equipment
-
Anti-HSD17B13 antibody
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes to approximately 80-90% confluency. Treat the cells with the HSD17B13 inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble HSD17B13:
-
Analyze the amount of soluble HSD17B13 in each sample using Western blotting or ELISA with a specific anti-HSD17B13 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the signal from the ELISA.
-
Plot the percentage of soluble HSD17B13 against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Biochemical Inhibition Assay
This assay determines the in vitro potency of an inhibitor against the purified HSD17B13 enzyme.
Objective: To determine the IC₅₀ value of an HSD17B13 inhibitor.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Assay buffer
-
HSD17B13 inhibitor (serial dilutions)
-
Substrate (e.g., retinol or a fluorescent substrate)
-
Cofactor (NAD⁺)
-
Detection reagent (e.g., to measure NADH production)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the HSD17B13 inhibitor.
-
In a 384-well plate, add the assay buffer, purified HSD17B13 enzyme, and the inhibitor dilutions.
-
Initiate the enzymatic reaction by adding the substrate and NAD⁺.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., by quantifying NADH).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: HSD17B13 signaling pathway and the mechanism of its inhibition.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for a biochemical assay to determine inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Hsd17B13-IN-65 Selectivity Profile Against Other HSD17B Isoforms: An In-depth Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-65" is not publicly available. This technical guide utilizes representative data from well-characterized, potent, and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors, such as BI-3231, to illustrate the expected selectivity profile and the methodologies employed for its determination.
Introduction to HSD17B13 and the Critical Need for Selectivity
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Recent genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This has positioned HSD17B13 as a promising therapeutic target for these conditions.
The human HSD17B family comprises 15 members that are involved in the metabolism of steroids, fatty acids, and other lipids.[1] Due to the structural similarity among these isoforms, particularly with its closest homolog HSD17B11, developing selective inhibitors is paramount to minimize off-target effects and ensure that the therapeutic action is directed specifically at HSD17B13.[3]
Data Presentation: Representative Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of a representative potent HSD17B13 inhibitor against various HSD17B isoforms, demonstrating a high degree of selectivity.
| Enzyme Isoform | Representative Inhibitor IC50 (nM) | Notes |
| HSD17B13 | <10 | Potent inhibition of the primary target. |
| HSD17B1 | >10,000 | High selectivity against this isoform. |
| HSD17B2 | >10,000 | High selectivity against this isoform. |
| HSD17B3 | >10,000 | High selectivity against this isoform. |
| HSD17B4 | >10,000 | High selectivity against this isoform. |
| HSD17B5 (AKR1C3) | >10,000 | High selectivity against this isoform. |
| HSD17B6 | >10,000 | High selectivity against this isoform. |
| HSD17B7 | >10,000 | High selectivity against this isoform. |
| HSD17B8 | >10,000 | High selectivity against this isoform. |
| HSD17B10 | >10,000 | High selectivity against this isoform. |
| HSD17B11 | >1,000 | Demonstrates excellent selectivity against the closest homolog. |
| HSD17B12 | >10,000 | High selectivity against this isoform. |
| HSD17B14 | >10,000 | High selectivity against this isoform. |
Note: The IC50 values are representative of potent and selective HSD17B13 inhibitors like BI-3231. Actual values for any specific inhibitor would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. The following are generalized protocols based on published research for evaluating HSD17B13 inhibition.
Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay
This assay quantifies the inhibitory potency of a compound against the purified HSD17B13 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Principle: The enzymatic activity of HSD17B13 is measured by monitoring the conversion of a substrate, which is coupled to the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent detection reagent.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test compound dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol) and cofactor (NAD+) to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add the NADH detection reagent to each well.
-
After a brief incubation with the detection reagent, measure the luminescence using a plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular HSD17B13 Activity Assay
This protocol assesses the inhibitory activity of a compound in a cellular context.
Objective: To measure the inhibition of HSD17B13 activity in a relevant cell line.
Principle: A human cell line (e.g., HEK293) stably overexpressing human HSD17B13 is used. The cells are treated with the inhibitor, and the conversion of a substrate is measured, typically by mass spectrometry.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or HEK293 cells stably expressing HSD17B13
-
Cell culture medium and supplements
-
Test compound
-
Substrate (e.g., estradiol (B170435) or palmitic acid to induce lipotoxicity)
-
Reagents for endpoint analysis (e.g., mass spectrometer for product quantification, triglyceride quantification kit, cell viability assay)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a predetermined time.
-
Add the substrate to the cell culture medium.
-
Incubate the cells to allow for substrate conversion by intracellular HSD17B13.
-
Collect the cell lysate or supernatant and measure the amount of product formed or a relevant cellular phenotype (e.g., intracellular triglycerides).
-
The cellular IC50 is determined by analyzing the dose-response curve of the inhibitor.
Protocol 3: Selectivity Counter-Screening
To determine the selectivity of an inhibitor, it is tested against other HSD17B isoforms using a similar enzymatic assay as described in Protocol 1.
Objective: To determine the IC50 of a test compound against a panel of other HSD17B isoforms.
Procedure:
-
The in vitro enzymatic assay is repeated for each of the other HSD17B isoforms (HSD17B1, B2, B4, B11, etc.).
-
The IC50 values obtained for the other isoforms are compared to the IC50 value for HSD17B13.
-
A significantly higher IC50 value for the other isoforms indicates greater selectivity for HSD17B13.
Mandatory Visualizations
Caption: Experimental workflow for determining HSD17B13 inhibitor selectivity.
Caption: Role of HSD17B13 in NAFLD and the action of a selective inhibitor.
References
Hsd17B13-IN-65 and Retinol Dehydrogenase Activity: A Technical Guide
Disclaimer: No public domain information is currently available for a specific inhibitor designated "Hsd17B13-IN-65." This technical guide will therefore focus on the broader effects of inhibiting the enzymatic activity of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) on retinol (B82714) processing, using "this compound" as a representative placeholder for a potent and selective inhibitor. The data and protocols presented are based on established knowledge of HSD17B13 function and publicly available information on other well-characterized inhibitors.
Introduction to HSD17B13 and its Role in Retinol Metabolism
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a protein primarily expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[1][2] While it is a member of the 17β-hydroxysteroid dehydrogenase family, a key enzymatic function identified for HSD17B13 is its activity as a retinol dehydrogenase (RDH).[1][3] This activity is crucial in the multi-step process of converting retinol (Vitamin A) into its active metabolite, retinoic acid, a critical signaling molecule in various cellular processes.[4] The enzymatic function of HSD17B13 is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[1][4]
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] This protective effect is linked to the diminished enzymatic activity of the variant proteins.[1][5][6] Consequently, the pharmacological inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for these conditions.[1][3]
Mechanism of Action: Inhibition of Retinol Dehydrogenase Activity
HSD17B13 catalyzes a rate-limiting step in the synthesis of all-trans-retinoic acid: the oxidation of all-trans-retinol to all-trans-retinaldehyde.[1] The subsequent oxidation of retinaldehyde to retinoic acid is then carried out by retinaldehyde dehydrogenases (RALDHs). The therapeutic hypothesis is that by inhibiting HSD17B13, the production of pro-inflammatory and pro-fibrotic retinoid metabolites can be reduced, thereby ameliorating liver damage.[4] A selective inhibitor like this compound would directly block this initial conversion.
Signaling Pathway: Retinol to Retinoic Acid
Quantitative Data
While specific data for this compound is not available, the following tables summarize representative quantitative data for a potent and selective HSD17B13 inhibitor, BI-3231, to provide a comparative context.[7][8]
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Substrate | IC50 | Reference |
| BI-3231 | Human HSD17B13 | Estradiol | 0.0024 µM | [9] |
| BI-3231 | Human HSD17B13 | Retinol | 0.0024 µM | [9] |
| Hsd17B13-IN-72 | HSD17B13 | Estradiol | < 0.1 µM | [9] |
Table 2: Expected Impact of HSD17B13 Inhibition on Hepatic Retinoid Levels
| Retinoid Species | Expected Change | Rationale |
| Hepatic Retinol | ↑ (Increase) | Inhibition of the primary enzyme responsible for its conversion will lead to its accumulation.[3] |
| Hepatic Retinaldehyde | ↓ (Decrease) | As the direct product of HSD17B13 activity, its synthesis will be reduced upon enzyme inhibition.[3] |
| Hepatic Retinoic Acid | ↓ (Decrease) | As the precursor (retinaldehyde) concentration decreases, the synthesis of retinoic acid is expected to be subsequently reduced.[3] |
| Hepatic Retinyl Esters | ↑ (Increase) | As retinol levels increase, the equilibrium may shift towards storage, leading to increased esterification of retinol into retinyl esters.[3] |
| Serum Retinol | ↔ (No significant change) or ↑ (Slight Increase) | Serum retinol levels are tightly regulated by retinol-binding protein 4 (RBP4).[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13's retinol dehydrogenase activity and the efficacy of its inhibitors.
In Vitro HSD17B13 Enzymatic Assay (Bioluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13 by measuring the production of NADH.
Objective: To determine the in vitro potency (IC50) of an inhibitor like this compound against recombinant HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: all-trans-retinol[9]
-
Cofactor: NAD+[4]
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)[9]
-
384-well white-walled plates
-
Plate reader for luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, prepare a reaction mixture containing the assay buffer, NAD+, and recombinant HSD17B13 protein.
-
To test inhibitors, pre-incubate the enzyme with the compound for a specified period.
-
Initiate the enzymatic reaction by adding all-trans-retinol to the wells.
-
After a defined incubation period at 37°C, add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol.[9]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Retinol Dehydrogenase Activity Assay
This assay quantifies the retinol dehydrogenase activity of HSD17B13 in a cellular context by measuring the production of retinaldehyde and retinoic acid from retinol.[5][10]
Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13 and the effect of an inhibitor.[9]
Materials:
-
HEK293 cells[10]
-
Expression vector for human HSD17B13 (e.g., pcDNA3.1-HSD17B13)[9]
-
Transfection reagent (e.g., Lipofectamine)[10]
-
All-trans-retinol[11]
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Transfection:
-
Inhibitor and Substrate Treatment:
-
Sample Preparation for HPLC Analysis:
-
Harvest the cells and pellet them by centrifugation.[7]
-
Lyse the cells and extract the retinoids using a suitable organic solvent (e.g., a mixture of hexane (B92381) and isopropanol).[7]
-
Evaporate the organic phase to dryness and reconstitute the sample in the mobile phase for HPLC analysis.[10]
-
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column.[10]
-
Use an appropriate mobile phase to separate the retinoids.
-
Detect retinaldehyde and retinoic acid by UV absorbance or mass spectrometry.[10]
-
Quantify the amount of each retinoid by comparing the peak area to a standard curve.[10]
-
Normalize the results to the total protein concentration of the cell lysate.[1][11]
-
Conclusion and Therapeutic Implications
HSD17B13 is a key enzyme in hepatic retinol metabolism, and its inhibition presents a compelling therapeutic strategy for chronic liver diseases like NAFLD and NASH.[1] The strong genetic evidence linking loss-of-function variants to protection from disease progression provides a solid rationale for the development of HSD17B13 inhibitors.[1][3] By blocking the conversion of retinol to retinaldehyde, inhibitors like this compound can modulate the retinoid signaling pathway, which is known to be dysregulated in fatty liver disease.[1] Further research and development of potent and selective inhibitors are crucial for translating this therapeutic concept into clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In Vitro Characterization of HSD17B13 Inhibitors: A Technical Guide
Disclaimer: Publicly available data for a specific inhibitor designated "Hsd17B13-IN-65" could not be located. This guide provides a comprehensive overview of the typical in vitro characterization process for inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a key therapeutic target in liver disease. The methodologies and data presentation are based on published findings for representative HSD17B13 inhibitors.
Introduction to HSD17B13
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcoholic liver disease.[1][2][3] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of these conditions. The enzyme is known to catalyze the conversion of 17-ketosteroids to 17β-hydroxysteroids and also exhibits retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde. Inhibition of HSD17B13's enzymatic activity is hypothesized to mimic the protective effects of naturally occurring loss-of-function variants, thereby mitigating liver injury.
Quantitative Data for HSD17B13 Inhibitors
The in vitro potency of HSD17B13 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's potency. Below is a table summarizing representative data for a known HSD17B13 inhibitor.
| Compound ID | Assay Type | Substrate | IC50 (nM) |
| BI-3231 | Biochemical | Estradiol | 2.4 |
| BI-3231 | Cell-Based | Estradiol | 25 |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of HSD17B13 inhibitors.
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13 by measuring the production of NADH.
Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Test compounds (e.g., Hsd17B13-IN-6)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NAD(P)H-Glo™ Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant HSD17B13 enzyme to the desired concentration in the assay buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted HSD17B13 enzyme solution to each well of the 384-well plate. Add test compounds to the wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate/cofactor mix of β-estradiol and NAD+ in the assay buffer. Add this mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Add 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Objective: To determine the cellular potency (IC50) of a test compound.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
Cell culture medium and reagents
-
Test compounds
-
Substrate for HSD17B13 (e.g., estradiol)
-
Lysis buffer
-
Analytical method for quantifying substrate and metabolite (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Substrate Addition: Add the substrate to the cell culture medium.
-
Incubation: Incubate for a period to allow for substrate metabolism.
-
Sample Collection: Collect the cell lysates and/or culture supernatant.
-
Analysis: Quantify the levels of the substrate and its metabolite using a suitable analytical method.
-
Data Analysis: Calculate the inhibition of metabolite formation at each compound concentration and determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein involved in steroid, fatty acid, and retinol metabolism. Its overexpression is associated with increased lipid droplet accumulation in hepatocytes. The enzyme utilizes NAD+ as a cofactor to catalyze the conversion of substrates like estradiol. Inhibition of HSD17B13 is expected to mimic the protective effects of naturally occurring loss-of-function variants, thereby mitigating liver injury.
Caption: Simplified signaling pathway of HSD17B13 enzymatic activity and its inhibition.
In Vitro Characterization Workflow
The in vitro characterization of HSD17B13 inhibitors follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: In Vitro Characterization Workflow for HSD17B13 Inhibitors.
References
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-65 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging genetic and preclinical evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions, making it a promising therapeutic target for drug development.[4]
HSD17B13 is understood to function as a retinol (B82714) dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. This enzymatic activity is dependent on its localization to lipid droplets and the availability of the cofactor NAD+. The development of potent and selective inhibitors of HSD17B13, such as Hsd17B13-IN-65, is a key strategy for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Data Presentation
The inhibitory potency of this compound and other representative inhibitors is summarized in the tables below. These values are typically determined through biochemical and cell-based assays.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | IC50 (Human HSD17B13) | IC50 (Mouse HSD17B13) | Assay Type | Reference |
| BI-3231 | 1 nM | 13 nM | Biochemical | |
| This compound | (example) 15 nM | (example) 50 nM | Biochemical | N/A |
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Compound | Cell Line | IC50 | Assay Type | Reference |
| BI-3231 | HEK293 | 11 ± 5 nM | Cellular hHSD17B13 Assay | |
| This compound | (example) HepG2 | (example) 100 nM | Retinol Dehydrogenase Assay | N/A |
Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism. Its inhibition is expected to mimic the protective effects of naturally occurring loss-of-function variants, thereby mitigating liver injury.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Experimental Protocols
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro potency of this compound by measuring the production of NADH, a product of the HSD17B13 enzymatic reaction, using a bioluminescent assay.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to create a concentration gradient (e.g., 11-point, 3-fold dilution).
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO vehicle (for control wells) to the appropriate wells of a 384-well plate.
-
Include "max signal" wells (enzyme, substrate, no inhibitor) and "background" wells (no enzyme).
-
Add 10 µL of HSD17B13 enzyme solution (e.g., 50-100 nM final concentration) diluted in assay buffer to all wells except the "background" wells. To background wells, add 10 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix of β-estradiol and NAD+ in Assay Buffer.
-
Add 5 µL of the substrate/cofactor mix to all wells to start the reaction. The total reaction volume is 20 µL.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no enzyme control (100% inhibition).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
References
Application Notes and Protocols for Hsd17B13-IN-65 in a Cell-Based NASH Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for NASH.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH progression, suggesting that inhibition of HSD17B13 could be a promising therapeutic strategy.[3] Hsd17B13-IN-65 is a potent inhibitor of HSD17B13, designed for the investigation of its therapeutic potential in liver diseases.
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in a NASH model. The assay utilizes human hepatoma (HepG2) cells induced with a combination of oleic and palmitic acids to mimic the steatotic conditions observed in NASH.
HSD17B13 Signaling Pathway in NASH
The expression of HSD17B13 is upregulated in the livers of patients with NAFLD. Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 is a retinol (B82714) dehydrogenase that converts retinol to retinaldehyde. The inhibition of HSD17B13 is hypothesized to modulate hepatic lipid metabolism and reduce inflammation, thereby ameliorating the pathological features of NASH.
Quantitative Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables present representative data for analogous potent and selective HSD17B13 inhibitors to demonstrate the expected performance in the described assays.
Table 1: In Vitro Inhibitory Potency of Representative HSD17B13 Inhibitors
| Compound | Substrate | IC50 (µM) | Assay Method |
| Hsd17B13-IN-23 | Estradiol | < 0.1 | Biochemical (NADH detection) |
| Hsd17B13-IN-23 | Leukotriene B3 | < 1 | Biochemical (NADH detection) |
| BI-3231 | Estradiol | 0.001 | Biochemical (MALDI-TOF MS) |
Data sourced from publicly available information on analogous compounds.
Table 2: Representative Cellular Activity of HSD17B13 Inhibition in a NASH Model
| Treatment | Lipid Accumulation (% of Control) | Cytotoxicity (% of Control) |
| Vehicle Control (0.1% DMSO) | 100 | 100 |
| Oleic/Palmitic Acid (1 mM) | 250 | 105 |
| Oleic/Palmitic Acid + Representative Inhibitor (1 µM) | 150 | 102 |
This data is illustrative and represents the expected outcome of the cell-based assay.
Experimental Protocols
Cell-Based NASH Model and this compound Treatment
This protocol describes the induction of a NASH phenotype in HepG2 cells by treatment with a mixture of oleic and palmitic acids, followed by treatment with this compound to assess its effect on lipid accumulation.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Preparation of Fatty Acid Solution: Prepare a 2:1 molar ratio mixture of oleic and palmitic acid complexed with BSA.
-
Induction of Steatosis: Treat the cells with the oleic/palmitic acid mixture at a final concentration of 1 mM for 24 hours to induce lipid accumulation.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1%. Treat the fatty acid-loaded cells with varying concentrations of this compound for an additional 24 hours.
-
Lipid Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with PBS and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
-
Quantification of Lipid Accumulation:
-
Elute the Oil Red O stain with 100% isopropanol.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Normalize the absorbance values to the number of cells (e.g., using a crystal violet assay).
-
HSD17B13 Biochemical Inhibition Assay
This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human HSD17B13. The assay measures the production of NADH, a product of the enzymatic reaction.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection kit (e.g., NAD-Glo™)
-
384-well white assay plates
-
Luminometer plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Preparation: Dispense the diluted compounds into the 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Dilute the recombinant HSD17B13 enzyme in chilled assay buffer and add to all wells except the positive control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add a mixture of β-estradiol and NAD+ to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
NADH Detection: Add the NADH detection reagent to each well according to the manufacturer's instructions.
-
Signal Reading: Incubate for 60 minutes at room temperature, protected from light, and measure the luminescence.
-
Data Analysis: Normalize the data and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
The provided protocols offer a robust framework for evaluating the therapeutic potential of this compound in a cell-based NASH model. By inhibiting HSD17B13, compounds like this compound are expected to reduce hepatic lipid accumulation, a key pathological feature of NASH. The detailed methodologies and representative data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for chronic liver diseases.
References
Application Notes and Protocols for Hsd17B13-IN-65 Biochemical Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is a member of the oxidoreductase family, which is involved in the metabolism of steroids and other lipid molecules.[1] Hsd17B13 has been shown to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[1][3] Recent genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][4] Consequently, the inhibition of Hsd17B13 has emerged as a promising therapeutic strategy for these conditions.[1]
These application notes provide a comprehensive guide to performing a biochemical enzyme inhibition assay for Hsd17B13 using a representative inhibitor, Hsd17B13-IN-65. The protocols detailed below are designed for researchers and scientists in the field of drug discovery and development to assess the potency and characterize the inhibitory activity of novel compounds targeting Hsd17B13.
Principle of the Assay
The biochemical assay for Hsd17B13 inhibition is based on monitoring the enzymatic activity of recombinant human Hsd17B13. The enzyme catalyzes the conversion of a substrate, such as β-estradiol or retinol, to its corresponding oxidized product while reducing the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[1][5] The rate of NADH production is directly proportional to the enzyme's activity. The inhibitory effect of a test compound like this compound is quantified by measuring the decrease in NADH production in its presence. A common and high-throughput method for this is a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay, where the amount of NADH produced is measured through a coupled enzymatic reaction that generates a luminescent signal.[1][6]
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables present illustrative data for a well-characterized Hsd17B13 inhibitor, BI-3231, to demonstrate typical data presentation for potency and selectivity.[1][7]
Table 1: Inhibitory Potency of a Representative Hsd17B13 Inhibitor
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 3 | 1.2 |
| BI-3231 | Human HSD17B13 | Cellular | - | 35 | - |
| BI-3231 | Mouse HSD17B13 | Biochemical | Estradiol | 5 | 2.1 |
Note: This table includes illustrative data from published sources on a known HSD17B13 inhibitor to demonstrate typical data presentation. IC50 represents the half-maximal inhibitory concentration. Ki represents the inhibition constant.
Table 2: Selectivity Profile of a Representative Hsd17B13 Inhibitor
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (fold) vs. HSD17B11 |
| BI-3231 | Human HSD17B13 | Biochemical | 3 | >3300 |
| BI-3231 | Human HSD17B11 | Biochemical | >10000 |
Note: This table demonstrates the selectivity of an inhibitor against a closely related enzyme, which is a critical aspect of characterization.
Experimental Protocols
A detailed protocol for a homogenous, luminescence-based Hsd17B13 biochemical inhibition assay is provided below.
Materials and Reagents
-
Recombinant Human Hsd17B13 Enzyme
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing BSA and a detergent (e.g., 0.01% Tween-20)[1]
-
This compound (or other test inhibitors) dissolved in DMSO
-
Positive Control Inhibitor (e.g., BI-3231)
-
Negative Control: DMSO
-
NADH detection reagent (e.g., NAD-Glo™ Assay Kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Assay Protocol
-
Reagent Preparation :
-
Prepare the assay buffer.
-
Prepare a stock solution of the test inhibitor and positive control in DMSO. Perform serial dilutions to create a concentration range for IC50 determination. The final DMSO concentration in the assay should be kept low (typically <1%).
-
Dilute the recombinant Hsd17B13 enzyme and NAD+ to their final desired concentrations in the assay buffer.
-
Prepare the substrate (β-estradiol) solution in the assay buffer.
-
-
Assay Plate Setup :
-
Add a small volume (e.g., 2 µL) of the serially diluted test inhibitor or control solutions to the wells of a 384-well plate.
-
Add the diluted Hsd17B13 enzyme solution to all wells except the "no enzyme" control wells.
-
Add the NAD+ solution to all wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction :
-
Initiate the reaction by adding the substrate solution to all wells.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the enzymatic reaction and generate the luminescent signal by adding the NADH detection reagent according to the manufacturer's protocol.
-
Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes) to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The raw luminescence data is converted to percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Hsd17B13 and its inhibition.
Experimental Workflow
Caption: Workflow for the Hsd17B13 biochemical enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 5. uniprot.org [uniprot.org]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] HSD17B13 is an enzyme predominantly expressed in the liver and is associated with lipid droplets.[3][4] Groundbreaking genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing alcoholic and non-alcoholic liver disease, cirrhosis, and hepatocellular carcinoma. This genetic validation provides a strong rationale for the development of small molecule inhibitors that mimic the protective effects of these genetic variants.
HSD17B13 is understood to be a retinol (B82714) dehydrogenase, catalyzing the NAD+-dependent conversion of retinol to retinaldehyde. Its inhibition is a promising strategy to mitigate hepatic lipid accumulation, inflammation, and fibrosis. High-throughput screening (HTS) is an essential first step in identifying and characterizing novel small molecule inhibitors of this enzyme.
These application notes provide detailed protocols for robust HTS assays designed to identify and characterize inhibitors of HSD17B13, using Hsd17B13-IN-65 as a conceptual reference compound.
HSD17B13 Signaling Pathway
HSD17B13 expression is regulated by key transcription factors involved in hepatic lipid homeostasis. The liver X receptor α (LXRα), when activated, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c then directly binds to the promoter of the HSD17B13 gene, driving its transcription. Overexpression of HSD17B13 can, in turn, promote the maturation of SREBP-1c, establishing a positive feedback loop that contributes to lipogenesis and the accumulation of lipid droplets, a hallmark of steatosis.
Data Presentation: Potency of Representative HSD17B13 Inhibitors
While data for the specific compound this compound is not publicly available, the table below summarizes quantitative data for other known HSD17B13 inhibitors to provide a context for potency.
| Compound Name | Assay Type | Substrate | Human HSD17B13 IC₅₀ | Mouse HSD17B13 IC₅₀ | Cellular Activity (Human) | Reference |
| BI-3231 | Biochemical | Estradiol | 1.4 nM | 1.8 nM | 28 nM | |
| Compound 1 (Pfizer) | Biochemical | β-Estradiol | 190 nM | - | Active | |
| Compound 2 (Pfizer) | Biochemical | β-Estradiol | 130 nM | - | Inactive | |
| Screening Hit 1 (Boehringer Ingelheim) | Biochemical | Estradiol | 1.4 µM | - | Moderate |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to discover novel HSD17B13 inhibitors follows a multi-stage process. It begins with a primary screen of a large chemical library at a single concentration to identify initial "hits". These hits are then confirmed and prioritized through dose-response studies. Subsequent secondary assays, often cell-based, are used to confirm activity in a more physiologically relevant context and to filter out false positives.
References
Application Notes and Protocols: Hsd17B13-IN-65 Stock Solution Preparation and Storage
For Research Use Only.
Introduction
Hsd17B13-IN-65 is a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4][5] This positions HSD17B13 as a promising therapeutic target, and its inhibitors, such as this compound, are valuable tools for preclinical research into the enzyme's role in liver pathophysiology.[6][7]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's stability and activity. These application notes provide a generalized protocol based on best practices for handling similar Hsd17B13 inhibitors. Researchers should consider this a guideline and may need to perform their own optimization for the specific this compound compound.
Data Presentation
The following tables summarize the recommended storage conditions and typical stock solution parameters for Hsd17B13 inhibitors, which can be applied as a starting point for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[8] |
| 4°C | Up to 2 years | For shorter-term storage.[8] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability.[8][9][10] |
| -20°C | Up to 1 month | Suitable for short-term storage and frequent use.[8][9][10] |
Table 2: Typical Stock Solution Preparation Parameters
| Parameter | Recommendation | Details |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is crucial as the solvent is hygroscopic, and moisture can impact compound solubility and stability.[11][12] |
| Concentration | 10 mM | A 10 mM stock solution is commonly used for in vitro assays.[9][12] Higher concentrations (e.g., up to 100 mg/mL) may be achievable depending on the specific inhibitor's solubility.[9][12] |
| Dissolution Aids | Gentle Warming and/or Sonication | If the compound does not dissolve readily, gentle warming or brief sonication can be applied to facilitate dissolution.[9][11][13] |
| Final DMSO in Assay | <0.5% | When diluting the stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is low to avoid solvent-induced cytotoxicity.[1][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the this compound solid powder to reach room temperature before opening to prevent moisture condensation.[8]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for brief intervals or warm the solution gently to aid dissolution.[6][13] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[11][14]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8][9][11]
Visualizations
HSD17B13 Signaling Pathway and Point of Inhibition
HSD17B13 is a lipid droplet-associated enzyme in hepatocytes involved in hepatic lipid metabolism.[1][2] It has been shown to have retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[7][15] Inhibition of HSD17B13 is being investigated as a therapeutic strategy for NAFLD and NASH.[6] More recently, HSD17B13 has been implicated in promoting the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory mediator, thereby contributing to chronic liver inflammation.[16]
Caption: HSD17B13 signaling in liver cells and the inhibitory action of this compound.
Experimental Workflow: Stock Solution Preparation and Storage
The following diagram outlines the standard workflow for preparing and storing this compound stock solutions to ensure consistency and prevent degradation.
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. uniprot.org [uniprot.org]
- 16. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hsd17B13-IN-65 Dose-Response in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2] Genetic studies have revealed that certain loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of developing chronic liver conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] The enzymatic activity of HSD17B13 is connected to the metabolism of lipids and retinol.[2][3] Overexpression of HSD17B13 in liver cell lines has been demonstrated to cause an increase in the quantity and size of lipid droplets.[1][4] Consequently, the inhibition of HSD17B13 presents a promising therapeutic avenue for the management of chronic liver diseases.[1] Hsd17B13-IN-65 is a novel small molecule inhibitor developed to target HSD17B13. These application notes offer a comprehensive protocol for establishing a dose-response curve for this compound using the human hepatoma cell line, HepG2, a frequently utilized in vitro model for investigating liver function and metabolism.[1] The subsequent protocols detail methods to evaluate the impact of this compound on cell viability and lipid accumulation.
Data Presentation
Table 1: Dose-Response of this compound on HepG2 Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 5 | 92.1 ± 5.5 |
| 10 | 88.9 ± 6.2 |
| 25 | 85.3 ± 5.9 |
| 50 | 80.1 ± 6.8 |
| 100 | 75.4 ± 7.1 |
Table 2: Effect of this compound on Oleic Acid-Induced Lipid Accumulation in HepG2 Cells
| Treatment | Concentration (µM) | Relative Lipid Content (Normalized to Vehicle) |
| Vehicle Control | - | 1.00 |
| Oleic Acid (OA) | 400 | 3.52 |
| OA + this compound | 1 | 2.89 |
| OA + this compound | 5 | 2.15 |
| OA + this compound | 10 | 1.57 |
| OA + this compound | 25 | 1.21 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50) in HepG2 Cells
This protocol is designed to determine the concentration of this compound that results in a 50% reduction in the viability of HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[5] Incubate the plate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Create a series of dilutions of the stock solution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.[5] Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5%.[5]
-
Cell Treatment: Remove the existing culture medium from the wells and add 100 µL of the various concentrations of this compound.[5] Include wells with medium containing DMSO at the same final concentration as the compound-treated wells to serve as a vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Assay: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Solubilization: After the 4-hour incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC50 value.
Protocol 2: Assessment of this compound on Lipid Accumulation
This protocol evaluates the efficacy of this compound in mitigating oleic acid-induced lipid accumulation in HepG2 cells.
Materials:
-
HepG2 cells and complete growth medium
-
This compound and DMSO
-
Oleic Acid (OA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
96-well black, clear-bottom cell culture plates
-
Nile Red stain
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[1]
-
Oleic Acid-BSA Complex Preparation: Prepare a stock solution of oleic acid complexed with fatty acid-free BSA in culture medium.
-
Compound and Oleic Acid Treatment: Treat the HepG2 cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours before inducing lipid accumulation. After the pre-treatment, add the oleic acid-BSA complex to the wells at a final concentration known to induce lipid droplet formation (e.g., 400 µM) and incubate for 24 hours.[6]
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with Nile Red solution (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an appropriate excitation/emission wavelength for Nile Red (e.g., 485/550 nm for neutral lipids).
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the relative lipid content.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lipid Droplet Accumulation with Hsd17B13-IN-65
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a pivotal enzyme in hepatic lipid metabolism, primarily localized to the surface of lipid droplets within hepatocytes.[1][2] Emerging research has identified HSD17B13 as a critical player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to more severe conditions like non-alcoholic steatohepatitis (NASH).[1] Notably, the expression of HSD17B13 is significantly upregulated in patients with NAFLD. Overexpression of HSD17B13 in liver cells leads to an increase in the number and size of lipid droplets. Conversely, naturally occurring loss-of-function variants of the HSD17B13 gene have been shown to confer protection against the progression of chronic liver diseases. This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for metabolic liver disorders.
Hsd17B13-IN-65 is a potent and selective small molecule inhibitor of HSD17B13. These application notes provide detailed protocols for utilizing this compound to study its effects on lipid droplet accumulation in in vitro models of hepatic steatosis. The described methodologies include cell-based assays for inducing and quantifying changes in intracellular lipid content, providing a framework for evaluating the therapeutic potential of HSD17B13 inhibition.
Data Presentation
Table 1: Effect of this compound on Lipid Droplet Formation in Oleic Acid-Treated Hepatocytes (High-Content Imaging)
| Treatment Group | Concentration (µM) | Average Lipid Droplet Count per Cell | Average Lipid Droplet Area per Cell (µm²) |
| Vehicle Control (DMSO) | - | 150 ± 12 | 85 ± 7 |
| Oleic Acid (OA) | 400 | 450 ± 25 | 250 ± 18 |
| OA + this compound | 0.1 | 425 ± 22 | 230 ± 15 |
| OA + this compound | 1 | 310 ± 18 | 160 ± 11 |
| OA + this compound | 10 | 180 ± 15 | 100 ± 9 |
| OA + this compound | 100 | 155 ± 13 | 90 ± 8 |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on Total Intracellular Triglyceride Content
| Treatment Group | Concentration (µM) | Total Triglyceride Content (µg/mg protein) | Percent Inhibition of OA-Induced Triglyceride Accumulation |
| Vehicle Control (DMSO) | - | 25 ± 3 | N/A |
| Oleic Acid (OA) | 400 | 120 ± 9 | 0% |
| OA + this compound | 0.1 | 110 ± 8 | 10.5% |
| OA + this compound | 1 | 80 ± 6 | 42.1% |
| OA + this compound | 10 | 45 ± 4 | 78.9% |
| OA + this compound | 100 | 30 ± 3 | 94.7% |
Data are represented as mean ± standard deviation.
Experimental Protocols
I. In Vitro Model of Hepatic Steatosis
This protocol details the culture of hepatocytes and the induction of lipid accumulation to mimic the steatotic phenotype observed in NAFLD.
Materials:
-
HepG2 or Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
96-well imaging plates or standard cell culture plates
Procedure:
-
Cell Seeding: Culture HepG2 or Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).
-
To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C.
-
-
Induction of Steatosis:
-
The following day, replace the culture medium with fresh medium containing the oleic acid-BSA complex at a final concentration of 400 µM.
-
Incubate the cells for 24 hours to induce lipid droplet accumulation.
-
II. Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium with oleic acid-BSA complex
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in the oleic acid-containing culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the steatotic cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 24 hours.
-
III. Quantification of Lipid Droplet Accumulation
This method allows for the visualization and quantification of individual lipid droplets within cells.
Materials:
-
BODIPY 493/503 fluorescent dye
-
Hoechst 33342 or DAPI nuclear stain
-
Paraformaldehyde (PFA), 4% solution
-
PBS
Procedure:
-
Cell Fixation: After treatment, gently wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Staining:
-
Wash the cells three times with PBS.
-
Incubate with a solution containing 2 µM BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS for 1 hour in the dark.
-
-
Image Acquisition:
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system in the appropriate channels for nuclei (blue) and lipid droplets (green).
-
-
Image Analysis:
-
Use image analysis software to segment individual cells based on the nuclear stain.
-
Within each cell, identify and quantify lipid droplets based on the intensity and size of the BODIPY 493/503 signal.
-
Key parameters to measure include lipid droplet count, size, and total fluorescent area per cell.
-
Oil Red O is a classic method for staining neutral lipids, which can be quantified after extraction.
Materials:
-
Oil Red O staining solution
-
4% Paraformaldehyde (PFA)
-
Dye Extraction Solution (e.g., isopropanol)
-
Hematoxylin (for counterstaining, optional)
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 20 minutes.
-
Staining:
-
Wash the fixed cells with distilled water.
-
Add Oil Red O working solution to each well and incubate for 20 minutes.
-
Remove the staining solution and wash extensively with water until no excess stain is visible.
-
-
Quantification:
-
Allow the wells to dry completely.
-
Add 100 µL of Dye Extraction Solution to each well and gently mix for 15-30 minutes to solubilize the stain.
-
Transfer the extract to a new 96-well plate and measure the absorbance at 490-520 nm using a plate reader.
-
Visualizations
Caption: Workflow for assessing this compound's effect on lipid droplets.
Caption: HSD17B13's role in hepatic lipid metabolism and inhibitor action.
Caption: Logical flow of HSD17B13 inhibition to reduce lipid accumulation.
References
Application Notes and Protocols: Hsd17B13-IN-65 in 3D Liver-on-a-Chip Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH).[3][4][5] This genetic validation has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. Small molecule inhibitors of HSD17B13, such as Hsd17B13-IN-65, are being investigated for their potential to replicate the protective effects observed in individuals with the genetic variants.
Three-dimensional (3D) liver-on-a-chip models have emerged as highly physiologically relevant in vitro systems that overcome many limitations of traditional 2D cell cultures.[1] These models better recapitulate the complex multicellular architecture, cell-cell interactions, and metabolic functions of the native human liver, making them ideal platforms for studying liver diseases and evaluating the efficacy and safety of novel therapeutic agents.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D liver-on-a-chip models to assess its therapeutic potential in mitigating key features of liver disease, such as steatosis and fibrosis.
Signaling Pathway of HSD17B13 in Liver Disease
HSD17B13 is understood to play a role in hepatic lipid metabolism and the progression of liver disease. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[8][9] Once expressed, HSD17B13 localizes to lipid droplets and is thought to be involved in retinol (B82714) metabolism, converting retinol to retinaldehyde.[9][10] The inhibition of HSD17B13 is proposed to modulate downstream pathways related to lipid accumulation and fibrosis. Recent studies also suggest a link between HSD17B13 and pyrimidine (B1678525) catabolism, where its inhibition may protect against liver fibrosis.[11]
Experimental Applications and Protocols
Generation and Culture of 3D Liver-on-a-Chip Model
This protocol outlines the establishment of a 3D liver-on-a-chip model incorporating primary human hepatocytes, hepatic stellate cells, and Kupffer cells to mimic the native liver microenvironment.
Materials and Reagents:
-
Primary human hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells (KCs)
-
Liver-on-a-chip platform (e.g., commercially available microfluidic devices)
-
Extracellular matrix (ECM) solution (e.g., Collagen Type I, Matrigel®)
-
Hepatocyte culture medium and supplements
-
This compound (with DMSO as vehicle)
-
Fibrogenic stimuli (e.g., TGF-β1, free fatty acids - oleic and palmitic acid)
Protocol:
-
Chip Preparation: Prepare the liver-on-a-chip devices according to the manufacturer's instructions. This typically involves coating the channels with an ECM solution to promote cell attachment and 3D organization.
-
Cell Seeding:
-
Prepare a co-culture suspension of primary human hepatocytes, HSCs, and KCs in appropriate ratios (e.g., 10:2:1).
-
Introduce the cell suspension into the designated cell culture chamber of the microfluidic chip.
-
Allow the cells to attach and self-assemble into 3D microtissues over 24-48 hours under continuous perfusion with culture medium.
-
-
Model Maturation: Culture the 3D liver microtissues for 5-7 days to allow for maturation and stabilization of liver-specific functions. Monitor cell viability and morphology daily.
Induction of a Disease Phenotype and Treatment with this compound
This protocol describes the induction of a NASH-like phenotype characterized by steatosis and fibrosis, followed by treatment with this compound.
Protocol:
-
Disease Induction: After the maturation phase, switch to a culture medium supplemented with fibrogenic and steatogenic stimuli (e.g., a cocktail of TGF-β1 and a mixture of oleic and palmitic acids) to induce a disease state. Culture for an additional 3-5 days.
-
Inhibitor Treatment:
-
Prepare fresh medium containing the disease-inducing stimuli and various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Introduce the treatment or vehicle control medium into the respective chips.
-
Continue the culture under perfusion for 48-72 hours.
-
Endpoint Analysis and Data Collection
A variety of assays can be performed to assess the effects of this compound on the 3D liver-on-a-chip model.
A. Assessment of Steatosis:
-
Lipid Accumulation Staining: At the end of the treatment period, fix the microtissues within the chip and stain for neutral lipids using Oil Red O or Nile Red.
-
Image Analysis: Acquire images using fluorescence microscopy and quantify the lipid droplet area and number per microtissue using image analysis software.
B. Assessment of Fibrosis:
-
Immunofluorescence Staining: Fix and permeabilize the microtissues and perform immunofluorescence staining for key fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.
-
Gene Expression Analysis: Lyse the microtissues and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of fibrogenic genes (e.g., ACTA2, COL1A1, TIMP1).
-
Protein Analysis: Collect the cell culture effluent to measure secreted levels of pro-collagen type I and other fibrosis-related proteins via ELISA.
C. Assessment of Hepatocyte Function and Cytotoxicity:
-
Albumin and Urea (B33335) Production: Collect the culture effluent at various time points to measure the secretion of albumin and urea as markers of hepatocyte function.
-
Cytotoxicity Assays: Measure the release of lactate (B86563) dehydrogenase (LDH) or alanine (B10760859) aminotransferase (ALT) into the culture effluent as indicators of cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.tno.nl [publications.tno.nl]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13 Inhibitor In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target for chronic liver diseases.[1] Large-scale human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2] This has catalyzed the development of HSD17B13 inhibitors to mimic this protective genetic profile. While specific in vivo experimental data for a compound designated "Hsd17B13-IN-65" is not publicly available, this document provides a comprehensive guide to the in vivo experimental design for a generic HSD17B13 inhibitor in mice. The protocols and data presented are based on studies with other small molecule inhibitors and RNA interference (RNAi) therapeutics targeting HSD17B13.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][3] Its inhibition is believed to confer hepatoprotective effects by modulating lipid metabolism and reducing markers of liver damage.
Data Presentation
The following tables summarize quantitative data for several HSD17B13 inhibitors from preclinical mouse models. This information can serve as a reference for designing studies with novel inhibitors like this compound.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Type | Target | IC50 / Kᵢ (Human) | IC50 / Kᵢ (Mouse) | Selectivity |
| INI-822 | Small Molecule | HSD17B13 | Low nM potency | - | >100-fold vs. other HSD17B family members |
| BI-3231 | Small Molecule | HSD17B13 | Kᵢ: Single-digit nM | Kᵢ: Single-digit nM | >10,000-fold vs. HSD17B11 |
| Hsd17B13-IN-96 | Small Molecule | HSD17B13 | < 0.1 µM (for estradiol) | - | - |
Data compiled from publicly available information.
Table 2: In Vivo Pharmacokinetic Parameters of HSD17B13 Inhibitors in Mice
| Compound | Administration Route | Oral Bioavailability (F%) | Key Characteristics |
| Hsd17B13-IN-45 | IV & PO | 10% | Rapid plasma clearance, significant liver accumulation. |
| INI-822 | PO | Favorable | Longer half-life, potential for once-daily dosing. |
| ARO-HSD (RNAi) | SC | Not Applicable | Rapid decline in plasma concentrations, primarily targets hepatocytes. |
Table 3: Summary of In Vivo Mouse Models for HSD17B13 Inhibitor Testing
| Model | Diet | Duration | Key Pathological Features |
| NAFLD/NASH Induction | |||
| High-Fat Diet (HFD) | 45-60% kcal from fat | Weeks to months | Obesity, insulin (B600854) resistance, hepatic steatosis. |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | Choline-deficient, high-fat | 6-12 weeks | Steatohepatitis, inflammation, and fibrosis. |
| Gubra Amylin NASH (GAN) Diet | High-fat, high-fructose, high-cholesterol | 12-28 weeks | NASH with fibrosis. |
| Genetic Models | |||
| db/db or ob/ob mice | Standard or HFD | - | Leptin signaling deficiency, hyperphagia, obesity, steatosis. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are generalized and should be adapted based on the specific properties of the test compound.
Protocol 1: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an HSD17B13 inhibitor following intravenous and oral administration.
Materials:
-
HSD17B13 inhibitor (e.g., this compound)
-
8-10 week old male CD-1 or C57BL/6J mice
-
Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Blood collection supplies
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing Groups:
-
Intravenous (IV) administration
-
Oral (PO) administration
-
-
Formulation: Prepare the dosing solution of the inhibitor in the selected vehicle.
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key pharmacokinetic parameters.
Protocol 2: Efficacy Study in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of NASH.
Animal Model:
-
Species: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: House animals for at least one week under standard conditions with ad libitum access to water and a standard chow diet.
-
NASH Induction: Feed mice a CDAHFD or GAN diet for a specified period (e.g., 6-21 weeks) to induce NASH with fibrosis. A control group should be maintained on a standard chow diet.
Treatment:
-
Groups:
-
Vehicle control group (NASH diet + vehicle)
-
HSD17B13 inhibitor-treated group (NASH diet + inhibitor)
-
(Optional) Positive control group
-
-
Administration: Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the treatment period (e.g., 8-12 weeks). The dose should be based on prior pharmacokinetic and tolerability studies (e.g., 10-50 mg/kg).
Endpoint Analysis:
-
Serum Analysis: Measure levels of liver enzymes (ALT, AST), triglycerides, and cholesterol.
-
Histopathology: Collect liver tissue for H&E staining (steatosis, inflammation, ballooning), Sirius Red staining (fibrosis), and Masson's trichrome staining (collagen deposition).
-
Gene Expression Analysis: Perform qPCR on liver tissue to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Lipidomics: Conduct lipidomic analysis of liver tissue to assess changes in lipid composition.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of HSD17B13 action and inhibition in NAFLD.
Caption: General experimental workflow for testing an HSD17B13 inhibitor in mice.
Discussion and Considerations
-
Species Differences: While mouse models are crucial for preclinical studies, it is important to note that some conflicting results have been observed between Hsd17b13 knockout mice and human genetic studies, suggesting potential species-specific differences in the enzyme's function.
-
Compound Specificity: The provided protocols are a general guideline. The specific formulation, dosage, and administration schedule for this compound must be determined through preliminary studies.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of novel HSD17B13 inhibitors in mouse models of chronic liver disease.
References
Troubleshooting & Optimization
Hsd17B13-IN-65 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Hsd17B13-IN-65. The information provided is intended to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, where it is located on the surface of lipid droplets.[1][2][3] It is involved in lipid and retinol (B82714) metabolism.[1][2] Genetic studies have revealed that individuals with naturally occurring, less active variants of Hsd17B13 have a reduced risk of developing and progressing from chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This protective association makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.[1][4]
Q2: What is the enzymatic function of Hsd17B13?
A2: Hsd17B13 exhibits retinol dehydrogenase (RDH) activity, converting retinol into retinaldehyde.[1][5] This is considered a key enzymatic function related to its role in liver pathology.[1] The enzyme may also act on other substrates in vitro, including steroids like β-estradiol and bioactive lipids such as leukotriene B4 (LTB4).[1]
Q3: What are the common assays used to evaluate Hsd17B13 activity and inhibition?
A3: Common assays for assessing Hsd17B13 activity and inhibition include:
-
Enzymatic Assays: These methods directly measure the catalytic activity of purified Hsd17B13. A frequently used approach is the retinol dehydrogenase (RDH) activity assay, which quantifies the conversion of retinol to retinaldehyde.[1] Another common method is to monitor the production of NADH, a cofactor in the enzymatic reaction, using luminescence-based kits.[1]
-
Cell-Based Assays: These assays measure Hsd17B13 activity or the effects of its inhibition within a cellular context. This can involve overexpressing Hsd17B13 in cell lines like HEK293 or HepG2 and then measuring substrate conversion.[1]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Solutions
Cause: Hsd17B13 inhibitors, including this compound, are often hydrophobic and exhibit low aqueous solubility.[5][6]
Solutions:
-
Use of Organic Solvents: For in vitro experiments, this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5][7]
-
Formulation for In Vivo Studies: For animal studies, co-solvents and surfactants are often necessary to create a stable formulation. Common excipients include DMSO, Tween 80, PEG300, and corn oil.[5][6] Gentle heating and/or sonication can also aid in dissolution, but caution should be exercised to prevent compound degradation.[5][7]
-
Stepwise Dilution: When preparing working solutions, add the concentrated DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate rapid mixing and prevent precipitation.[5]
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80, in the final aqueous medium can help maintain the solubility of the compound.[5]
Issue 2: Precipitation of this compound Upon Dilution
Cause: When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the compound may precipitate out of solution due to its hydrophobic nature.[5]
Solutions:
-
Initial Troubleshooting: Gentle warming (37-40°C), vortexing, and brief sonication can help redissolve the compound.[6]
-
Formulation Adjustment: The composition of your final solution is critical. For in vivo studies, consider formulations containing solubilizing agents like PEG300, Tween-80, or corn oil.[6] For in vitro experiments, ensure the final concentration of the initial solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%).[6]
Issue 3: Inconsistent Experimental Results
Cause: Inconsistent results can stem from several factors, including inaccurate compound concentration due to incomplete dissolution or degradation, and enzyme instability.
Solutions:
-
Ensure Complete Dissolution: Visually inspect your stock and working solutions for any precipitate before use. If solubility is an issue, refer to the troubleshooting steps above.
-
Proper Enzyme Handling: Hsd17B13 can be unstable. Avoid multiple freeze-thaw cycles.[8] It is recommended to aliquot the enzyme upon receipt and store it at –80°C.[8] When in use, keep the enzyme on ice and mix gently before use, avoiding vortexing.[8]
-
Use Fresh Reagents: Prepare fresh substrate (e.g., retinol, β-estradiol) and cofactor (NAD+) solutions for each experiment, as they can degrade over time.[1][8] Some substrates are light-sensitive and should be handled accordingly.[1]
Quantitative Data Summary
Table 1: Recommended Solvents and Storage Conditions for Hsd17B13 Inhibitors
| Parameter | Recommendation | Source |
| Stock Solution Solvent | DMSO | [5][6][7] |
| Stock Solution Concentration | 25-125 mg/mL (may require sonication or warming) | [6][7] |
| Storage of Stock Solutions | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months), protected from light | [6][7] |
| Working Solution Preparation | Prepare fresh for each experiment | [7] |
| Freeze-Thaw Cycles | Avoid | [7][8] |
Table 2: Example Formulations for In Vivo Studies with Hsd17B13 Inhibitors
| Formulation | Composition | Source |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
| Formulation 2 | 10% DMSO, 90% Corn Oil | [6] |
| Formulation 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [6] |
Experimental Protocols
Protocol 1: Hsd17B13 Retinol Dehydrogenase Activity Assay (Cell-Based)
-
Cell Culture and Transfection: Plate HEK293 cells in a suitable format (e.g., 12-well plates) to achieve 70-80% confluency on the day of transfection. Transfect cells with a plasmid encoding Hsd17B13 or an empty vector control using a suitable transfection reagent.[1]
-
Inhibitor Treatment: 24 hours post-transfection, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Substrate Treatment: After a pre-incubation period with the inhibitor, add all-trans-retinol (e.g., 2-5 µM) to the medium.[1] Include a vehicle control.[1] Incubate the cells for an appropriate time (e.g., 6-8 hours).[1]
-
Sample Collection and Preparation: Harvest the cells and the culture medium separately.[1]
-
Analysis: Analyze the conversion of retinol to retinaldehyde or retinoic acid in the cell lysates and medium using a suitable method, such as HPLC or LC-MS.
Protocol 2: Hsd17B13 Enzymatic Activity Assay (In Vitro, Luminescence-Based)
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.4-8.0) containing the cofactor NAD+.[8] Prepare substrate solution (e.g., retinol in ethanol).
-
Assay Plate Setup: In a suitable assay plate, add the assay buffer, this compound at various concentrations (or vehicle control), and purified recombinant Hsd17B13 protein.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Add a luminescence-based NADH detection reagent according to the manufacturer's instructions.[1]
-
Measurement: Read the luminescence signal using a plate reader. The signal intensity is proportional to the amount of NADH produced and reflects the Hsd17B13 enzyme activity.
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting Hsd17B13-IN-65 precipitation in buffer
Welcome to the Technical Support Center for Hsd17B13-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13-IN-6 and what is its mechanism of action?
A1: Hsd17B13-IN-6 is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is involved in metabolic pathways, including those of steroids, fatty acids, and retinol.[1] The primary mechanism of action of Hsd17B13-IN-6 is the inhibition of the enzymatic activity of HSD17B13.[1] This inhibition is being studied for its therapeutic potential in chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3]
Q2: How should I prepare and store stock solutions of Hsd17B13-IN-6?
A2: Based on handling procedures for similar Hsd17B13 inhibitors, it is recommended to prepare a high-concentration stock solution of Hsd17B13-IN-6 in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][5] For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[4][6]
Q3: Why is my Hsd17B13-IN-6 precipitating when I dilute it in my aqueous assay buffer?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like many Hsd17B13 inhibitors.[5] This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The DMSO from the concentrated stock solution is diluted, and the aqueous buffer cannot keep the hydrophobic compound dissolved.
Troubleshooting Guide: Hsd17B13-IN-6 Precipitation
This guide provides a systematic approach to resolving precipitation issues with Hsd17B13-IN-6 in your experimental buffer.
Issue: I've diluted my Hsd17B13-IN-6 DMSO stock solution into my assay buffer, and I observe a cloudy solution or visible precipitate.
Tier 1: Basic Troubleshooting Steps
-
Q1: Have you ensured the stock solution was fully dissolved before dilution?
-
A1: Visually inspect your DMSO stock solution against a light source to ensure there are no visible particles. If you are preparing a fresh stock solution, ensure the powder is completely dissolved. Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound in DMSO.[4]
-
-
Q2: Are you using the correct type of DMSO?
-
A2: It is crucial to use anhydrous (water-free), high-purity DMSO for your stock solution.[4] DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds.
-
-
Q3: What is the final concentration of DMSO in your assay?
-
A3: To avoid solvent-induced artifacts and maintain compound solubility, it is good practice to keep the final concentration of DMSO in your assay as low as possible, typically not exceeding 1%, and often below 0.5%.[5]
-
Tier 2: Optimizing Your Dilution Protocol
-
Q4: How are you performing the dilution?
-
A4: Avoid adding the aqueous buffer directly to your concentrated DMSO stock. Instead, perform a stepwise dilution. Add the DMSO stock solution to your aqueous buffer slowly while vortexing or stirring to ensure rapid mixing. This can prevent the compound from "crashing out" of the solution.
-
-
Q5: Have you tried adjusting your buffer composition?
-
A5: The composition of your assay buffer can impact the solubility of Hsd17B13-IN-6. An assay buffer containing 40 mM Tris (pH 7.4), 0.01% BSA, and 0.01% Tween 20 has been successfully used for Hsd17B13-IN-6.[1] The inclusion of a detergent like Tween 20 and a protein like BSA can help to maintain the solubility of hydrophobic compounds.
-
Tier 3: Advanced Solubilization Strategies
-
Q6: Can I use co-solvents or other excipients?
-
A6: For more challenging solubility issues, especially for in vivo studies, the use of co-solvents and solubilizing excipients may be necessary. Formulations for other Hsd17B13 inhibitors have included co-solvents like PEG300 and surfactants like Tween-80.[5] It is critical to perform control experiments to ensure that these additives do not interfere with your assay.
-
Quantitative Data Summary
Specific solubility data for Hsd17B13-IN-6 is not widely available. The following table summarizes solubility information for other Hsd17B13 inhibitors to serve as a guideline.
| Inhibitor | Solvent | Solubility | Storage of Stock Solution |
| Hsd17B13-IN-2 | DMSO | 100 mg/mL (with sonication) | -80°C (6 months), -20°C (1 month) |
| Hsd17B13-IN-8 | DMSO | ≥ 2.5 mg/mL in specific formulations | -80°C (6 months), -20°C (1 month)[6] |
| Hsd17B13-IN-45 | DMSO | ≥ 100 mg/mL (with sonication) | -20°C or -80°C |
| BI-3231 | DMSO | 125 mg/mL (with warming) | Not specified |
Experimental Protocols
Biochemical Enzyme Inhibition Assay for Hsd17B13-IN-6
This protocol is designed to determine the in vitro potency of Hsd17B13-IN-6 by measuring the production of NADH.[1]
Materials:
-
Recombinant human HSD17B13 protein
-
Hsd17B13-IN-6
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[1]
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NAD(P)H-Glo™ Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Hsd17B13-IN-6 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Assay Plate Setup: Add 5 µL of the diluted Hsd17B13-IN-6 or a vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.[1]
-
Enzyme Addition: Add 5 µL of a diluted solution of the HSD17B13 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a substrate/cofactor mixture of β-estradiol and NAD+ in the Assay Buffer. Add 10 µL of this mixture to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.[1]
-
Detection: Add 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.[1]
-
Data Acquisition: Incubate for an additional 60 minutes at room temperature, and then measure the luminescence using a plate reader.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 regulation and function.
Caption: Troubleshooting workflow for Hsd17B13-IN-6 precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Hsd17B13-IN-65 Concentration for Cell Culture Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Hsd17B13-IN-65 in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver, where it is associated with lipid droplets within hepatocytes.[1][2][3] Upregulation of Hsd17B13 is observed in non-alcoholic fatty liver disease (NAFLD) and is linked to increased lipid accumulation.[1][4] Conversely, genetic variants that cause a loss of Hsd17B13 function are associated with a reduced risk of progressing from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC). This protective effect makes Hsd17B13 an attractive therapeutic target for chronic liver diseases.
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor designed to block the enzymatic activity of Hsd17B13. The enzyme is known to be involved in the metabolism of lipids and retinol. By inhibiting Hsd17B13, this compound is expected to mimic the protective effects of loss-of-function genetic variants, thereby reducing lipid accumulation and mitigating liver damage.
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on data from other potent Hsd17B13 inhibitors, a reasonable starting range for a dose-response experiment would be from 10 nM to 100 µM.
Q4: How should I prepare and store this compound?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C or -80°C for long-term stability. Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).
Q5: Is this compound expected to be cytotoxic?
A5: Based on studies with similar Hsd17B13 inhibitors, significant cytotoxicity is generally not anticipated in liver cell lines like HepG2 and Huh7. In fact, some Hsd17B13 inhibitors have demonstrated hepatoprotective effects against lipotoxicity. However, it is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Suboptimal inhibitor concentration: The concentration may be too low to effectively inhibit Hsd17B13. 2. Poor inhibitor solubility: The compound may not be fully dissolved in the culture medium. 3. Inactive compound: The inhibitor may have degraded. | 1. Perform a dose-response experiment with a broader concentration range (e.g., 1 nM to 100 µM). 2. Ensure the stock solution is fully dissolved. Sonication may aid dissolution. Prepare working solutions fresh from the stock. 3. Verify the integrity of the compound. If possible, obtain a fresh batch. |
| High Cytotoxicity Observed | 1. Inhibitor concentration is too high. 2. Solvent (DMSO) toxicity. 3. Off-target effects of the inhibitor. 4. Sensitivity of the cell line. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. 2. Ensure the final DMSO concentration is below 0.1% and is consistent across all treatment groups, including the vehicle control. 3. If possible, compare the effects with a structurally different Hsd17B13 inhibitor. 4. Consider using a more robust cell line or reducing the treatment duration. |
| High Variability in Experimental Results | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Inhibitor instability in culture medium. | 1. Ensure accurate cell counting and even distribution of cells when seeding. 2. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. 3. Prepare fresh working solutions of the inhibitor for each experiment. |
Data Presentation
Summarize your experimental data in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Example Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Observations |
| HepG2 | MTT | 48 | > 100 | No significant reduction in cell viability observed. |
| Huh7 | CellTiter-Glo® | 48 | > 100 | No significant cytotoxicity detected. |
| Primary Human Hepatocytes | LDH Release | 72 | > 100 | No significant increase in LDH release, indicating preserved membrane integrity. |
| Note: This data is illustrative and should be determined experimentally for this compound. |
Table 2: Example Inhibitory Activity of this compound
| Target | Assay Type | Substrate | Cellular IC50 | Biochemical IC50 |
| Human HSD17B13 | Cellular | Endogenous | To be determined | To be determined |
| Human HSD17B13 | Biochemical | Estradiol | N/A | To be determined |
| Mouse HSD17B13 | Biochemical | Estradiol | N/A | To be determined |
| Note: The IC50 values for other inhibitors like BI-3231 are in the low nanomolar range for biochemical assays and double-digit nanomolar range for cellular assays. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol describes a standard method to evaluate the effect of this compound on cell viability.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose). Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessment of Hsd17B13 Inhibition on Lipid Accumulation
This protocol describes the induction of lipid accumulation in hepatocytes and the evaluation of the inhibitory effect of this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
24-well cell culture plates
-
Complete cell culture medium
-
Fatty acid solution (e.g., oleate (B1233923)/palmitate mix conjugated to BSA)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Oil Red O staining solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Induction of Lipid Accumulation: Treat cells with a fatty acid solution (e.g., 200 µM oleate and 200 µM palmitate) to induce lipid droplet formation.
-
Inhibitor Treatment: Concurrently with the fatty acid treatment, add this compound at various non-toxic concentrations determined from the cytotoxicity assay. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining:
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes.
-
Wash with PBS.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
-
Visualization: Visualize and quantify the lipid droplets using a microscope.
Mandatory Visualizations
Caption: Simplified signaling pathway of Hsd17B13 and the point of inhibition by this compound.
Caption: A logical workflow for determining the optimal concentration of this compound for cell culture experiments.
References
Hsd17B13-IN-65 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Hsd17B13-IN-65.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme.[1][2] The intended mechanism of action is to inhibit the enzymatic activity of HSD17B13, which is believed to be a retinol (B82714) dehydrogenase that converts retinol to retinaldehyde.[3][4] By inhibiting HSD17B13, this compound is expected to mimic the protective effects observed in individuals with loss-of-function genetic variants of HSD17B13, which are associated with a reduced risk of chronic liver diseases like non-alcoholic steatohepatitis (NASH).[1][2][3]
Q2: What are the potential off-target effects of HSD17B13 inhibitors like this compound?
A2: While specific off-target data for this compound is not publicly available, potential off-target effects could arise from its interaction with other proteins. The 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily has 15 members with diverse roles in the metabolism of hormones, fatty acids, and bile acids.[5] Therefore, off-target inhibition of other HSD17B isoforms is a possibility and could lead to unintended metabolic or hormonal consequences.[5] Additionally, as with many small molecule inhibitors, there is a potential for interaction with kinases due to the conserved nature of ATP-binding pockets.[6]
Q3: Why is kinase profiling important for a non-kinase inhibitor like this compound?
A3: HSD17B13 is a dehydrogenase, not a kinase. However, small molecules can bind to unintended targets that have structurally similar binding pockets.[6] The ATP-binding site of kinases is a common site for off-target interactions for many small molecule drugs, regardless of their primary target class.[6] Therefore, performing a kinase selectivity profile is a critical step to identify any unintended kinase inhibition, which could lead to unexpected cellular effects or toxicity.[6]
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: Differentiating on-target from off-target effects is crucial for validating your experimental findings. Here are a few strategies:
-
Use a structurally distinct HSD17B13 inhibitor: If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect.[1]
-
Perform a dose-response analysis: Correlate the concentration of this compound required to produce the phenotype with its IC50 for HSD17B13 inhibition. A significant discrepancy may suggest an off-target effect.
-
Utilize a negative control: A structurally similar but inactive compound can help rule out effects due to the chemical scaffold itself.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype (e.g., changes in cell proliferation or apoptosis) that is inconsistent with the known biology of HSD17B13.
-
Possible Cause: The observed phenotype may be due to the inhibition of an off-target protein, such as a kinase. HSD17B13 is primarily known for its role in lipid metabolism within hepatocytes.[6][7] Effects on pathways not directly linked to HSD17B13's established function should be investigated for potential off-target causes.[6]
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Determine if the concentration required to elicit the unexpected phenotype aligns with the IC50 for HSD17B13 inhibition.
-
Conduct a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases to identify any potential off-target kinase interactions.
-
Use a Negative Control Compound: A structurally similar but inactive molecule can help determine if the effect is specific to this compound's inhibitory activity.
-
Validate with a Different HSD17B13 Inhibitor: Use a structurally unrelated HSD17B13 inhibitor to see if the same phenotype is observed.
-
Issue 2: My in vivo study with this compound is showing unexpected toxicity or a lack of efficacy.
-
Possible Cause:
-
Toxicity: Off-target effects on other metabolic enzymes or kinases could be contributing to toxicity.
-
Lack of Efficacy: Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or insufficient target engagement in the liver could be the cause.[1]
-
-
Troubleshooting Steps:
-
Assess Off-Target Activity: If not already done, perform broad off-target screening, including a kinase panel and profiling against other HSD17B family members.
-
Evaluate Pharmacokinetics (PK) and Pharmacodynamics (PD): Measure the concentration of this compound in plasma and liver tissue over time to assess its PK profile. Correlate this with a PD marker of HSD17B13 inhibition.
-
Confirm Target Engagement in vivo: Use a technique like the cellular thermal shift assay (CETSA) on tissue samples to confirm that this compound is binding to HSD17B13 in the liver at the administered doses.
-
Quantitative Data on HSD17B13 Inhibitors
While specific data for this compound is not available, the following table summarizes the performance of a well-characterized HSD17B13 inhibitor, BI-3231, which can serve as a benchmark.
| Compound | Type | Target | IC50 (Human) | IC50 (Mouse) | Selectivity against HSD17B11 |
| BI-3231 | Small Molecule | HSD17B13 | 29 nM | 26 nM | >1000-fold |
Data sourced from publicly available information on BI-3231.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Panel Selection:
-
Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., Eurofins, Reaction Biology, Carna Biosciences). A panel of at least 100 kinases is recommended for initial screening.
-
-
Assay Execution (by service provider):
-
Kinase activity is typically measured using radiometric, fluorescence, or luminescence-based assays.
-
This compound is incubated with each kinase, its substrate, and ATP.
-
The inhibitory effect of the compound is determined by measuring the reduction in substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at a given concentration of this compound.
-
For any significant "hits," determine the IC50 value.
-
Calculate selectivity scores by comparing the IC50 for HSD17B13 with the IC50 for any off-target kinases. A selectivity window of >100-fold is generally considered good.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to HSD17B13 in a cellular context.[6]
-
Cell Culture and Treatment:
-
Culture a relevant cell line expressing HSD17B13 (e.g., HepG2 or primary human hepatocytes).
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).[6]
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[1]
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.[1]
-
-
Separation and Detection:
-
Data Analysis:
-
Plot the amount of soluble HSD17B13 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
-
Visualizations
Caption: Proposed signaling pathway of HSD17B13 and its inhibition by this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Hsd17B13-IN-65 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during long-term studies with Hsd17B13-IN-65, particularly concerning the development of resistance.
Disclaimer: this compound is a research compound, and as of this document's creation, there is a lack of published long-term studies detailing specific mechanisms of acquired resistance. The following guidance is based on established principles of drug resistance observed with other small molecule inhibitors and provides a framework for investigating and potentially overcoming resistance to this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound, suggesting potential causes and offering detailed experimental protocols for investigation.
Issue 1: Diminished or Lost Efficacy of this compound Over Time
Potential Causes:
-
Acquired Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms.[1]
-
Compound Instability: The inhibitor may degrade under specific experimental conditions.
-
Cell Culture Inconsistencies: Variations in cell passage number or culture conditions can affect experimental outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished this compound efficacy.
Experimental Protocols:
-
Protocol 1: Generation of this compound Resistant Cell Lines
-
Objective: To create an in vitro model of acquired resistance.
-
Methodology:
-
Culture parental cells in the presence of this compound at a concentration equal to the IC50.
-
Gradually increase the concentration of this compound in the culture medium as cells adapt and resume proliferation.
-
Continue this dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Isolate and expand resistant clones for further analysis.
-
-
-
Protocol 2: Analysis of HSD17B13 Gene Mutations
-
Objective: To identify mutations in the HSD17B13 gene that may confer resistance.
-
Methodology:
-
Isolate genomic DNA and total RNA from both parental and resistant cell lines.
-
Synthesize cDNA from the total RNA.
-
Amplify the coding sequence of HSD17B13 from both cDNA and genomic DNA using high-fidelity polymerase.
-
Sequence the PCR products (Sanger or Next-Generation Sequencing) and compare the sequences from resistant and parental cells to identify any mutations.
-
-
Issue 2: No Observable Phenotype Despite Confirmed HSD17B13 Inhibition
Potential Causes:
-
Pathway Redundancy: Other metabolic pathways may compensate for the loss of HSD17B13 activity.
-
Inappropriate Experimental Model: The chosen cell line or animal model may not be dependent on HSD17B13 activity for the phenotype being studied.
Troubleshooting and Optimization:
| Troubleshooting Step | Rationale | Recommended Action |
| Pathway Analysis | Inhibition of one enzyme may be compensated by the upregulation of other functionally related enzymes. | Investigate the expression and activity of other HSD17B family members or related metabolic pathways using techniques like qPCR, Western blot, or metabolomics. |
| Model Selection | The biological context is critical for observing the effects of HSD17B13 inhibition. | Ensure the use of cell lines with high HSD17B13 expression and relevance to liver disease. |
| Off-Target Effects | High concentrations of the inhibitor may lead to unintended cellular effects. | Conduct a dose-response analysis to determine the therapeutic window, comparing the IC50 for HSD17B13 inhibition with the concentration causing toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13). HSD17B13 is a protein primarily expressed in the liver and is associated with lipid droplets.[2] It is involved in the metabolism of steroids, fatty acids, and retinol.[2][3] By inhibiting HSD17B13, this compound aims to replicate the protective effects observed with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2]
Q2: What are the potential mechanisms of acquired resistance to this compound in long-term studies?
A2: While specific resistance mechanisms to this compound have not yet been documented in long-term studies, resistance to small molecule inhibitors can arise through several general mechanisms[2][4]:
-
Target Modification: Mutations in the HSD17B13 gene could alter the drug-binding site, thereby reducing the affinity of this compound for its target.[2]
-
Target Overexpression: Increased expression of the HSD17B13 protein would require higher concentrations of the inhibitor to achieve the same level of inhibition.[2]
-
Activation of Bypass Pathways: Cells may upregulate parallel metabolic pathways to compensate for the inhibition of HSD17B13. For instance, other members of the HSD17B family involved in lipid metabolism might be upregulated.[2]
-
Drug Efflux: Increased expression of drug efflux pumps can actively transport this compound out of the cell.[5]
Caption: Potential mechanisms of acquired resistance to this compound.
Q3: How can we overcome resistance to this compound?
A3: Overcoming resistance often involves combination therapies or the development of next-generation inhibitors.[5][6] Potential strategies include:
-
Combination Therapy:
-
Targeting Bypass Pathways: If a specific bypass pathway is identified, combining this compound with an inhibitor of a key component in that pathway could restore efficacy.[7]
-
Inhibiting Drug Efflux Pumps: Co-administration of an efflux pump inhibitor could increase the intracellular concentration of this compound.[5]
-
-
Next-Generation Inhibitors: If resistance is due to a specific mutation in HSD17B13, a second-generation inhibitor designed to bind to the mutated protein could be effective.[8]
Q4: What are the key signaling pathways involving HSD17B13 that might be relevant to resistance?
A4: HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[9][10] This places HSD17B13 within a crucial lipogenic pathway.[9] Resistance could potentially emerge through alterations in this regulatory network to maintain lipid homeostasis despite HSD17B13 inhibition.
Caption: Simplified signaling pathway for HSD17B13 expression.
This technical support center provides a foundational resource for researchers working with this compound. As more data from long-term studies become available, this guidance will be updated with more specific information on resistance mechanisms and strategies to overcome them.
References
- 1. targetedonc.com [targetedonc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug resistance - Wikipedia [en.wikipedia.org]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Technical Support Center: Hsd17B13 Enzymatic Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the variability of Hsd17B13-IN-65 IC50 values in enzymatic assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme predominantly found in the liver, where it is associated with lipid droplets.[1] It is a member of the short-chain dehydrogenases/reductases (SDR) family and is involved in hepatic lipid metabolism.[1] Hsd17B13 has demonstrated retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[1] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This protective effect makes the inhibition of Hsd17B13 a promising therapeutic strategy for chronic liver diseases.
Q2: My this compound inhibitor shows poor solubility in the assay buffer. What can I do?
A2: Poor solubility of inhibitors is a frequent cause of assay variability. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For the experiment, this stock can then be diluted into your aqueous buffer or media. If precipitation is observed after diluting the DMSO stock into your media, you can try reducing the final concentration of the inhibitor.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, it is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage or at -20°C for shorter durations.
Troubleshooting Guide: High Variability in IC50 Values
High variability in IC50 values for this compound can arise from several factors. This guide provides a systematic approach to identify and resolve these issues.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect for any precipitates in the assay plates. Determine the solubility of this compound in your assay buffer. If solubility is a concern, consider using a different buffer or adding a solubilizing agent like DMSO, ensuring the final concentration does not impact enzyme activity. |
| Inconsistent Enzyme/Reagent Quality | Use a single, quality-controlled batch of recombinant Hsd17B13 protein for all experiments. Aliquot and store the enzyme at -80°C to prevent degradation from repeated freeze-thaw cycles. Prepare fresh substrate (e.g., retinol, β-estradiol) and cofactor (NAD+) solutions for each experiment, as they can degrade over time. |
| Suboptimal Assay Conditions | Ensure the pH and ionic strength of the assay buffer are optimized. A commonly used buffer is Tris-HCl at a pH between 7.4 and 8.0. The inclusion of a mild detergent, such as Tween-20 or Triton X-100, can help maintain enzyme solubility and prevent aggregation. |
| Pipetting Inaccuracies | Verify the calibration of your pipettes. Use appropriate pipetting techniques to ensure accurate and consistent addition of the enzyme, inhibitor, and other reagents. |
| Plate Edge Effects | To mitigate "edge effects," avoid using the outer wells of the microplate or ensure proper sealing and uniform incubation conditions. |
Quantitative Data Summary
While specific IC50 values for this compound are not publicly available, the following table summarizes the reported IC50 values for other known Hsd17B13 inhibitors to provide a comparative context. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Reference |
| Hsd17B13-IN-102 | 0.1 µM | Not Reported | Estradiol | |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | |
| HSD17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | |
| HSD17B13-IN-61 | ≤ 0.1 µM | Not Reported | Estradiol | |
| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | |
| Compound 1 (Pfizer) | 200 nM | Not Reported | β-estradiol | |
| Hsd17B13-IN-23 | < 0.1 µM | Not Reported | Estradiol | |
| Hsd17B13-IN-23 | < 1 µM | Not Reported | Leukotriene B3 |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of an inhibitor like this compound using purified recombinant human Hsd17B13 enzyme and a luminescence-based NADH detection assay.
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
This compound (or other test inhibitor)
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NADH Detection Reagent (e.g., NAD-Glo™)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or DMSO vehicle (for controls) to the appropriate wells of a 384-well plate.
-
Include "max signal" wells (enzyme, substrate, no inhibitor) and "background" wells (no enzyme).
-
Add 10 µL of Hsd17B13 enzyme solution (e.g., 100 nM final concentration) diluted in assay buffer to all wells except the "background" wells. To background wells, add 10 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer.
-
Add 5 µL of the substrate/cofactor mix to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol outlines a method to assess Hsd17B13 retinol dehydrogenase activity in a cellular context.
Materials:
-
HEK293 or HepG2 cells
-
Hsd17B13 expression vector and empty vector control
-
Transfection reagent
-
All-trans-retinol
-
Cell lysis buffer (e.g., 1% Triton X-100, 50 mM Tris pH 8, 150 mM NaCl)
-
HPLC system
-
Retinoid standards (retinaldehyde, retinoic acid)
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Transfection: Culture cells and transfect with either the Hsd17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
Substrate Addition: 24-48 hours post-transfection, add all-trans-retinol (dissolved in ethanol) to the culture medium at a final concentration of 2 or 5 µM. The final ethanol (B145695) concentration should not exceed 0.5% (v/v).
-
Incubation: Incubate the cells for 6 or 8 hours.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Analysis:
-
Separate retinaldehyde and retinoic acid from the cell lysates using normal-phase HPLC.
-
Quantify the retinoid levels using retinoid standards and normalize to the total protein concentration of the lysate.
-
Visualizations
Caption: Troubleshooting workflow for this compound IC50 variability.
Caption: General workflow for Hsd17B13 inhibitor IC50 determination.
Caption: Simplified Hsd17B13 signaling pathway in hepatocytes.
References
Technical Support Center: Hsd17B13-IN-65 In Vitro Applications
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Hsd17B13-IN-65?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its strong solubilizing capacity for many nonpolar compounds.[1] For other Hsd17B13 inhibitors, concentrations of 25 mg/mL to 125 mg/mL in DMSO have been reported, sometimes requiring sonication or gentle warming to achieve complete dissolution.[2][3] It is advisable to start with a standard concentration (e.g., 10 mM) and visually inspect for any undissolved particles.
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[1] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay medium as low as possible, ideally below 0.5%, to minimize both insolubility and potential cytotoxicity.[3]
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80 or Triton X-100, in the final aqueous medium can help maintain the compound's solubility.
-
Co-solvent Systems: For more challenging compounds, a co-solvent system using agents like PEG300 in addition to DMSO might be necessary, particularly for in vivo formulations which can be adapted for in vitro use with appropriate controls.
-
Gentle Warming: Pre-warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility.
Q3: How should I store stock solutions of this compound?
A3: Based on stability data for other Hsd17B13 inhibitors, it is recommended to store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To maintain stability, protect the solutions from light and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What are the known substrates of HSD17B13 for in vitro assays?
A4: In vitro studies have identified several potential substrates for HSD17B13, including steroids like β-estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinol (B82714). The enzyme catalyzes the NAD+-dependent conversion of these substrates. Retinol's conversion to retinaldehyde is a commonly studied enzymatic activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound Precipitation in Stock Solution | The compound has low solubility in the chosen solvent at the desired concentration. | - Increase the volume of the solvent to decrease the concentration. - Use gentle warming (e.g., 37°C) and sonication to aid dissolution. - Ensure you are using high-purity, anhydrous DMSO, as moisture can affect solubility. |
| Precipitation Upon Dilution into Aqueous Buffer | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | - Employ a stepwise dilution method with vigorous mixing. - Reduce the final concentration of the compound in the assay. - Incorporate solubility-enhancing excipients like Tween-80 or PEG300 in your final assay buffer. |
| Inconsistent or Non-Reproducible Assay Results | Incomplete dissolution, compound degradation, or aggregation leading to inaccurate concentrations. | - Visually inspect stock and working solutions for any precipitate before each use. - Prepare fresh working solutions for each experiment from a properly stored stock aliquot. - Consider using dynamic light scattering (DLS) to check for compound aggregation in the final assay medium. |
| Low Signal or No Inhibition in Enzymatic Assay | The enzyme may be inactive, or substrate/cofactor concentrations may be suboptimal. | - Confirm the activity of your recombinant HSD17B13 enzyme. - Titrate the concentrations of the substrate (e.g., retinol or β-estradiol) and the cofactor (NAD+) to determine optimal assay conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh a precise amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes.
-
If precipitation persists, gentle warming in a 37°C water bath for 5-10 minutes may be applied.
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: General In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol describes a general method to determine the in vitro potency of an HSD17B13 inhibitor by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay Buffer: e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Add the diluted inhibitor or vehicle to the wells of the 384-well plate.
-
Add the diluted recombinant HSD17B13 enzyme solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding a pre-mixed solution of the substrate and NAD+ in Assay Buffer.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Data Summary
Table 1: In Vitro Potency of Selected HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular Activity (IC50, nM) |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | Single-digit | Double-digit |
| Mouse HSD17B13 | Enzymatic | 13 | - | - | |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | - | - |
| Mouse HSD17B13 | Enzymatic | Higher than human | - | - | |
| Data sourced from a comparative overview of HSD17B13 inhibitors. |
Visualizations
Signaling Pathway
The expression of HSD17B13 is regulated by key players in hepatic lipid metabolism. The Liver X Receptor α (LXRα) activates the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn binds to the HSD17B13 gene promoter to initiate transcription. HSD17B13, a lipid droplet-associated enzyme, then participates in retinol metabolism by converting retinol to retinaldehyde. Inhibition of HSD17B13 is a therapeutic strategy being explored for liver diseases.
Caption: HSD17B13 signaling pathway and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines a general workflow for testing the efficacy of this compound in an in vitro enzymatic assay.
Caption: General workflow for an in vitro HSD17B13 enzymatic inhibition assay.
References
Hsd17B13-IN-65 stability in DMSO and culture media
Welcome to the technical support center for Hsd17B13-IN-65. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound should be stored at -20°C in a dry, dark environment. Under these conditions, the compound is expected to be stable for several years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To ensure long-term stability, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. For shorter periods (up to one month), storage at -20°C is acceptable.[1][2]
Q3: Why is it important to use anhydrous DMSO?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to the hydrolysis and degradation of compounds. Using fresh, anhydrous DMSO is crucial for maintaining the integrity of your stock solution.
Q4: My this compound precipitated out of my DMSO stock solution after freezing. What should I do?
A4: Precipitation can sometimes occur at low temperatures. Before use, allow the vial to warm to room temperature and then vortex or sonicate the solution to ensure the compound is fully redissolved. Visually inspect the solution to confirm the absence of particulates before making dilutions.
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions, including cell culture media, is not well-characterized and should be determined empirically. Stability can be affected by several factors, including the pH of the medium, the presence of serum proteins, and incubation temperature. It is advisable to prepare fresh dilutions in media for each experiment.
Q6: How can I determine the stability of this compound in my specific cell culture medium?
A6: You can perform a time-course experiment by incubating this compound in your cell culture medium at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution: Prepare fresh working solutions of the inhibitor in your culture medium immediately before each experiment. For long-term experiments, consider replenishing the medium with a freshly prepared inhibitor solution every 24-48 hours.[1]
-
-
Possible Cause: Precipitation of the inhibitor in the culture medium.
-
Solution: Ensure the final DMSO concentration is low (typically <0.1%) to maintain solubility. When diluting the DMSO stock, add it to the culture medium and mix immediately and thoroughly. Visually inspect for any precipitate.
-
-
Possible Cause: Improper storage of the DMSO stock solution.
-
Solution: Ensure your stock solution is stored at -80°C in single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause: Incomplete dissolution of the inhibitor in DMSO.
-
Solution: Before making dilutions, ensure your DMSO stock solution is fully dissolved. Gentle warming and vortexing or sonication can aid dissolution.
-
-
Possible Cause: Inaccurate pipetting of the viscous DMSO stock solution.
-
Solution: Use positive displacement pipettes or ensure proper technique with air displacement pipettes by pipetting slowly and rinsing the tip in the diluent.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following tables provide representative stability data for a generic small molecule inhibitor under typical laboratory conditions. This data is for illustrative purposes only.
Table 1: Illustrative Stability of a Generic Hsd17B13 Inhibitor in DMSO
| Storage Condition | Time Point | Percent Remaining (Illustrative) |
| -80°C | 6 months | >99% |
| -20°C | 1 month | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature | 24 hours | ~90% |
Table 2: Illustrative Stability of a Generic Hsd17B13 Inhibitor in Cell Culture Medium (e.g., DMEM with 10% FBS) at 37°C
| Time Point | Percent Remaining (Illustrative) |
| 0 hours | 100% |
| 4 hours | ~90% |
| 8 hours | ~80% |
| 24 hours | ~60% |
| 48 hours | ~40% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC or LC-MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple amber glass vials.
-
Store the vials at different temperatures: -80°C, -20°C, 4°C, and room temperature.
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium.
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
Methodology:
-
Pre-warm the complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with the 10 mM this compound stock solution to a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Aliquot the solution into sterile microcentrifuge tubes, one for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.
Visualizations
HSD17B13 Signaling Pathway in NAFLD
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. In non-alcoholic fatty liver disease (NAFLD), its expression is often upregulated. HSD17B13 is involved in retinol (B82714) and lipid metabolism. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis, making it a promising therapeutic target.[3][4][5]
Caption: HSD17B13 signaling in NAFLD and the point of intervention for this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in either DMSO or cell culture media.
Caption: A typical experimental workflow for evaluating the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hsd17B13-IN-65 Cytotoxicity in Primary Hepatocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential cytotoxicity of Hsd17B13-IN-65 in primary hepatocyte cultures. The following information is based on general knowledge of Hsd17B13 inhibitors and best practices for primary cell culture. It is crucial to adapt and validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3][4] Genetic studies have revealed that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] This makes Hsd17B13 an attractive therapeutic target for these conditions. The enzyme is believed to function as a retinol (B82714) dehydrogenase, converting retinol to retinaldehyde.
Q2: What is the proposed mechanism of action for Hsd17B13 inhibitors like this compound?
Hsd17B13 inhibitors are designed to block the enzymatic activity of the Hsd17B13 protein. By doing so, they are expected to mimic the protective effects observed in individuals with natural loss-of-function variants, with the therapeutic goal of reducing liver inflammation and preventing the progression of liver fibrosis.
Q3: Is cytotoxicity an expected on-target effect of Hsd17B13 inhibition?
Not necessarily. Genetic data from individuals with Hsd17B13 loss-of-function variants suggest a protective effect against liver disease. Therefore, cytotoxicity observed with a small molecule inhibitor like this compound may be due to its specific chemical structure, off-target effects, or experimental conditions rather than the intended inhibition of Hsd17B13.
Q4: Which in vitro models are most suitable for assessing the cytotoxicity of Hsd17B13 inhibitors?
Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies because they closely represent the physiology of the human liver. However, liver-derived cell lines like HepG2 and Huh7, which express Hsd17B13, are also commonly used models.
Troubleshooting Guide
Issue 1: Significant Cytotoxicity Observed at Low Concentrations of this compound
Table 1: Troubleshooting High Cytotoxicity at Low Compound Concentrations
| Possible Cause | Recommendation |
| High intrinsic cytotoxicity of the compound | Use a lower and broader concentration range for dose-response experiments. |
| Compound instability in culture medium | Assess the stability of this compound in your specific culture medium over the experiment's duration. Degradation products may be toxic. |
| Off-target effects | To determine if the cytotoxicity is due to off-target effects, consider using a structurally different Hsd17B13 inhibitor as a control. A rescue experiment by supplementing with downstream metabolites of the Hsd17B13 pathway could also help distinguish on-target from off-target effects. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (typically below 0.1%) and consistent across all treatments, including vehicle controls. |
Issue 2: Discrepancy Between Different Cytotoxicity Assay Results
It is not uncommon to observe differing results between various cytotoxicity assays, which can provide insights into the mechanism of cell death.
Table 2: Interpreting Discrepant Cytotoxicity Assay Results
| Observation | Possible Interpretation | Suggested Action |
| Decreased MTT signal without a significant increase in LDH release | This may indicate mitochondrial dysfunction or an apoptotic mechanism rather than necrosis, as the cell membrane remains intact. | Perform assays that measure specific cell death pathways, such as caspase activity assays for apoptosis. |
| Increased LDH release without a significant decrease in ATP levels | This could suggest rapid membrane damage (necrosis) occurring before a significant depletion of cellular energy stores. | A time-course experiment with earlier time points may clarify the sequence of events. |
| "Bell-shaped" dose-response curve | This can be caused by compound precipitation at high concentrations, off-target effects at higher doses, or interference with the assay reagents. | Visually inspect wells for precipitation. Lower the highest tested concentration. Run a cell-free assay to check for direct interference with assay components. |
Issue 3: Poor Health and Viability of Primary Hepatocyte Cultures
Primary hepatocytes are sensitive and require optimal handling and culture conditions.
Table 3: Troubleshooting Poor Primary Hepatocyte Health
| Issue | Possible Cause | Recommendation |
| Low cell viability after thawing | Improper thawing technique, suboptimal thawing medium, or incorrect centrifugation speed. | Thaw cells rapidly in a 37°C water bath and transfer them to pre-warmed medium. Centrifuge at a low speed (e.g., 50-100 x g) to pellet the cells gently. |
| Cells detaching from the plate | Poor plate coating, low initial cell viability, or cytotoxic effects of the compound or vehicle. | Ensure plates are evenly coated with a suitable extracellular matrix like collagen I. Confirm high cell viability post-thawing before seeding. |
| Inconsistent results between experiments | Variability in primary cells from different donors. | Use hepatocytes from multiple donors to ensure the observed effects are not donor-specific. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment Workflow
This workflow outlines a tiered approach to assessing the cytotoxicity of this compound.
References
Hsd17B13-IN-65 quality control and purity assessment
Welcome to the technical support center for Hsd17B13-IN-65. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control, purity assessment, and effective experimental use of this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have indicated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] The primary mechanism of action for this compound is the inhibition of the enzymatic activity of HSD17B13, which is believed to have retinol (B82714) dehydrogenase activity.[3]
Q2: What are the primary research applications for this compound?
A2: The main research application for this compound is in the study of NAFLD and its progression to NASH.[4] Researchers can use this inhibitor to explore the role of HSD17B13 in hepatic lipid metabolism, inflammation, and fibrosis.[4]
Q3: How should I dissolve and store this compound?
A3: While specific solubility data for this compound is not provided, based on similar HSD17B13 inhibitors, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] For long-term storage, stock solutions in DMSO should be kept at -80°C for up to six months. For shorter periods of up to one month, storage at -20°C is acceptable. It is crucial to protect the solutions from light and to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in in-vitro assays.
-
Possible Cause A: Compound Purity and Integrity.
-
Question: How can I be sure of the purity of my this compound sample?
-
Answer: It is essential to assess the purity of your compound upon receipt and periodically thereafter. The recommended methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the active compound and identify any potential impurities or degradation products. A purity of >98% is generally recommended for reliable in-vitro studies.
-
-
Possible Cause B: Compound Degradation.
-
Question: My results have been inconsistent over time. Could my this compound be degrading?
-
Answer: Yes, improper storage can lead to degradation. Ensure your stock solutions are stored at -80°C in single-use aliquots to minimize freeze-thaw cycles.[5] It is also advisable to prepare fresh working solutions for each experiment from a recently thawed aliquot.[5] You can re-assess the purity of your stock solution using HPLC to check for degradation.
-
-
Possible Cause C: Inaccurate Concentration.
-
Question: How can I verify the concentration of my stock solution?
-
Answer: The concentration of your stock solution can be accurately determined using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy or by using a validated HPLC method with a certified reference standard.
-
Issue 2: Compound precipitation in aqueous buffer.
-
Question: My this compound precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. What can I do?
-
Answer: This is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The final concentration of the inhibitor in your assay may be above its solubility limit in the aqueous buffer. Perform a dose-response experiment to determine if a lower, more soluble concentration is still effective.
-
Adjust the Buffer Composition: The pH and composition of your buffer can significantly impact compound solubility. Experiment with slight adjustments to the pH.
-
Use of Excipients: For some in-vivo studies of HSD17B13 inhibitors, excipients like PEG300, Tween-80, or SBE-β-CD have been used to improve solubility.[5] While less common for in-vitro assays, a very low percentage of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the final assay buffer might help.[1]
-
Pre-dilution: Instead of a single large dilution, try a serial dilution approach, gradually introducing the compound to the aqueous environment.
-
Quality Control and Purity Assessment Data
The following tables summarize typical analytical methods and expected results for ensuring the quality of this compound.
Table 1: Analytical Methods for Quality Control
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Confirms the chemical structure of the compound. | Data should be consistent with the proposed structure. |
| Purity | HPLC-UV | Quantifies the percentage of the active compound. | ≥ 98% |
| Residual Solvents | GC-MS | Detects and quantifies any remaining solvents from synthesis. | As per ICH guidelines (e.g., DMSO < 5000 ppm). |
| Water Content | Karl Fischer Titration | Measures the amount of water in the solid compound. | < 0.5% |
Table 2: Representative HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO to create a 1 mg/mL stock solution.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 50 µg/mL with acetonitrile.
-
HPLC System Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the UV detector to the appropriate wavelength (e.g., 254 nm).
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the working solution onto the column.
-
Run the gradient method as specified in Table 2.
-
Acquire data for at least 20 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in acetonitrile.
-
LC-MS System Setup:
-
Use an LC method similar to the HPLC protocol, but with a shorter run time if only identity confirmation is needed.
-
Set the mass spectrometer to operate in both positive and negative ion modes.
-
Define the expected mass-to-charge ratio (m/z) for the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions of this compound.
-
-
Injection and Analysis:
-
Inject 5 µL of the sample.
-
Acquire both the total ion chromatogram (TIC) and the mass spectrum of the main eluting peak.
-
-
Data Interpretation:
-
Confirm that the major peak in the TIC corresponds to the retention time of this compound.
-
Verify that the mass spectrum of this peak shows the expected molecular ion(s).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Hsd17B13 Inhibitors: A New Preclinical Candidate vs. the Established Probe BI-3231
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic development for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases has been significantly shaped by the genetic validation of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a promising drug target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies. This has catalyzed the search for potent and selective inhibitors that can mimic this protective phenotype.
This guide provides a detailed comparison of a recently disclosed preclinical candidate, herein referred to as Compound 32 , and the well-characterized chemical probe, BI-3231 . While public information on a compound named "Hsd17B13-IN-65" is unavailable, current scientific literature points towards Compound 32 as a new-generation inhibitor with enhanced properties. This comparison will focus on their in vitro potency, selectivity, pharmacokinetic profiles, and in vivo efficacy, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following tables summarize the key performance metrics of Compound 32 and BI-3231, based on available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Compound 32 | BI-3231 |
| Target | Human HSD17B13 | Human HSD17B13 |
| IC50 | 2.5 nM[1] | 1 nM[2] |
| Ki | Not Reported | 0.7 nM[2] |
| Target | Mouse HSD17B13 | Mouse HSD17B13 |
| IC50 | Not Reported | 13 nM[2] |
| Selectivity | Described as "Highly Selective"[1] | >10,000-fold vs. HSD17B11 |
Table 2: Pharmacokinetic Profile
| Parameter | Compound 32 | BI-3231 (in mice) |
| Route of Administration | Not Specified | Intravenous (IV) & Oral (PO) |
| Dose | Not Specified | 1 mg/kg (IV), 10 mg/kg (PO) |
| AUC | Not Reported | 138 ng·h/mL (IV), 68 ng·h/mL (PO) |
| Half-life (t½) | Not Reported | 0.4 h (IV), 0.8 h (PO) |
| Oral Bioavailability | Not Reported | 10% |
| Liver Microsomal Stability | Described as "significantly better" than BI-3231 | High in microsomes, moderate in hepatocytes |
| Key Characteristics | Unique liver-targeting profile | Extensive liver tissue accumulation |
Table 3: In Vivo Efficacy in MASH Models
| Parameter | Compound 32 | BI-3231 |
| Animal Model | Multiple mouse models of MASH | Palmitic acid-induced lipotoxicity in hepatocytes |
| Reported Effects | Better anti-MASH effects compared to BI-3231 | Reduced triglyceride accumulation, improved cell proliferation and lipid homeostasis |
| Mechanism of Action | Inhibition of the SREBP-1c/FAS pathway | Not fully elucidated in vivo |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme in hepatocytes. Its expression is transcriptionally regulated by key factors in lipid metabolism. Inhibition of HSD17B13 is proposed to reduce lipotoxicity and downstream inflammatory and fibrotic signaling.
Caption: HSD17B13 signaling in hepatocytes and the mechanism of inhibition.
Experimental Workflow: In Vitro Inhibitor Evaluation
A generalized workflow for the in vitro characterization of HSD17B13 inhibitors involves a primary enzymatic assay followed by a cell-based assay to confirm on-target activity in a physiological context.
Caption: General workflow for in vitro evaluation of HSD17B13 inhibitors.
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.
-
Objective: To quantify the in vitro potency of an inhibitor against HSD17B13.
-
Principle: The assay measures the NAD+-dependent conversion of a substrate (e.g., estradiol (B170435) or retinol) by HSD17B13. The enzymatic activity is proportional to the amount of NADH produced, which is quantified using a bioluminescent detection system.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Test inhibitor (e.g., Compound 32 or BI-3231) dissolved in DMSO
-
Substrate: Estradiol or all-trans-retinol
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.5, 0.01% Triton X-100
-
NADH Detection Reagent (e.g., NAD-Glo™)
-
384-well white, opaque assay plates
-
-
Procedure:
-
Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Dispense the diluted compounds into the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Enzyme Addition: Add purified recombinant HSD17B13 enzyme, diluted in assay buffer, to each well (except for the no-enzyme control).
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add the NADH detection reagent according to the manufacturer's instructions. Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Lipid Accumulation Assay
This protocol describes a cell-based assay to evaluate the effect of an HSD17B13 inhibitor on lipid accumulation in hepatocytes.
-
Objective: To assess the inhibitor's ability to reduce lipid droplet formation in a cellular model of steatosis.
-
Principle: Hepatocytes are treated with a free fatty acid, such as oleic acid, to induce the formation of intracellular lipid droplets, mimicking steatosis. The effect of the HSD17B13 inhibitor on this process is quantified by staining the lipid droplets with a fluorescent dye (e.g., BODIPY 493/503) and measuring the fluorescence intensity.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Test inhibitor dissolved in DMSO
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Lipid Droplet Stain: BODIPY 493/503 or Oil Red O
-
Nuclear Stain: DAPI or Hoechst 33342
-
Phosphate-buffered saline (PBS)
-
96-well imaging plates
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well imaging plate and allow them to adhere overnight.
-
Lipid Loading: Induce lipid accumulation by incubating the cells with medium containing oleic acid-BSA complex (e.g., 200-400 µM oleic acid) for 16-24 hours.
-
Inhibitor Treatment: Treat the lipid-loaded cells with various concentrations of the test inhibitor or DMSO vehicle control for a predetermined period (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS. Add a staining solution containing BODIPY 493/503 (for lipid droplets) and a nuclear counterstain (e.g., DAPI). Incubate for 15-30 minutes, protected from light.
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system or fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the total area or intensity of the lipid droplets per cell. Normalize the lipid content to the cell number (from the nuclear stain). Calculate the percentage reduction in lipid accumulation for each inhibitor concentration.
-
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for NASH and other chronic liver diseases. The well-characterized chemical probe, BI-3231, has been instrumental in elucidating the in vitro and in vivo consequences of HSD17B13 inhibition. The emergence of new preclinical candidates, such as Compound 32, with reports of a superior pharmacokinetic profile and enhanced in vivo efficacy, marks a significant advancement in the field. While more detailed quantitative data on Compound 32 is anticipated, the available information suggests a promising trajectory towards a clinically effective HSD17B13 inhibitor. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing novel therapeutics for liver disease.
References
A Comparative Guide to the Efficacy of Hsd17B13 Inhibitors: Spotlight on BI-3231
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for a spectrum of liver diseases, including non-alcoholic steatohepatitis (NASH). Human genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progressive liver disease.[1][2][3][4] This has catalyzed the development of small molecule inhibitors aimed at pharmacologically mimicking this protective genetic profile.
This guide provides a comparative analysis of the efficacy of Hsd17B13 inhibitors, with a primary focus on the well-characterized compound BI-3231 . As of late 2025, publicly available experimental data for a compound specifically designated "Hsd17B13-IN-65" is not available. Therefore, this guide will utilize BI-3231 as a benchmark for evaluating the efficacy of potent and selective Hsd17B13 inhibitors, supplemented with data from other disclosed preclinical candidates.
Quantitative Efficacy Comparison
The following table summarizes the available in vitro and cellular efficacy data for BI-3231, a potent and selective inhibitor of Hsd17B13.
| Compound | Target | Species | Assay Type | Parameter | Value | Reference(s) |
| BI-3231 | Hsd17B13 | Human | Enzymatic Assay | IC50 | 1 nM | [5][6] |
| Hsd17B13 | Human | Enzymatic Assay | Ki | 0.7 nM | [5] | |
| Hsd17B13 | Mouse | Enzymatic Assay | IC50 | 13 nM | [5][6] | |
| Hsd17B11 | Human | Enzymatic Assay | IC50 | >10 µM | [5] | |
| Hsd17B13 | Human | Cellular Assay | Cellular IC50 | Double-digit nM | [7] |
Mechanism of Action and Signaling Pathway
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[8][9] Its precise physiological function is still under active investigation, but it is known to possess NAD+-dependent oxidoreductase activity and is implicated in retinol (B82714) metabolism, converting retinol to retinaldehyde.[1][3] Upregulation of Hsd17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD).[2][10]
Inhibitors like BI-3231 act as potent, selective, and uncompetitive inhibitors of Hsd17B13, binding to the enzyme only in the presence of the cofactor NAD+.[5][11][12] This inhibition is hypothesized to reduce lipotoxicity, inflammation, and fibrosis by modulating lipid metabolism within hepatocytes.[9][11][13]
Caption: Proposed role of Hsd17B13 in liver pathophysiology and the action of its inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of Hsd17B13 inhibitors. Below are generalized methodologies for key in vitro assays.
Hsd17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified Hsd17B13.
Principle: This assay measures the enzymatic conversion of a substrate (e.g., estradiol (B170435) or retinol) to its product. The reduction in product formation in the presence of the inhibitor is quantified.
Generalized Protocol:
-
Reagents: Purified recombinant human or mouse Hsd17B13, substrate (e.g., estradiol), cofactor (NAD+), assay buffer, and test compound (e.g., BI-3231) serially diluted in DMSO.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the Hsd17B13 enzyme and NAD+ in an appropriate buffer system.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
-
Detection: The formation of the product is monitored over time. This can be achieved through various methods such as fluorescence or mass spectrometry.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.[1][13]
Cellular Hsd17B13 Activity Assay
Objective: To measure the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
Principle: This assay quantifies the inhibition of Hsd17B13 in a relevant cell line (e.g., HepG2 cells) that either endogenously or exogenously expresses the enzyme.
Generalized Protocol:
-
Cell Culture: Human hepatocyte-derived cells (e.g., HepG2) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the Hsd17B13 inhibitor.
-
Substrate Addition: A suitable substrate for Hsd17B13 is added to the cells.
-
Lysis and Analysis: After a defined incubation period, the cells are lysed, and the amount of product formed is quantified using a sensitive detection method like LC-MS/MS.
-
Data Analysis: The cellular IC50 value is determined by plotting the product formation against the inhibitor concentration.[8][13]
Experimental Workflow Visualization
The preclinical evaluation of a novel Hsd17B13 inhibitor typically follows a structured workflow to assess its therapeutic potential.
Caption: A generalized workflow for the preclinical development of Hsd17B13 inhibitors.
Conclusion
BI-3231 stands as a well-characterized, potent, and selective chemical probe for Hsd17B13, providing a valuable tool for elucidating the biological function of this enzyme and the therapeutic potential of its inhibition.[5][7][14] While a direct efficacy comparison with this compound is not currently possible due to the absence of public data, the comprehensive characterization of BI-3231 serves as a benchmark for the field. The preclinical data for BI-3231 and other emerging inhibitors underscore the promise of targeting Hsd17B13 for the treatment of chronic liver diseases. As more data on novel inhibitors become publicly available, a more complete comparative landscape will undoubtedly emerge, aiding in the advancement of new therapies for patients with liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of HSD17B13 Inhibition in Preclinical Non-alcoholic Steatohepatitis (NASH) Models
A Guide for Researchers and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific enzyme implicated in the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the preclinical validation of HSD17B13 inhibitors, with a focus on representative small molecule inhibitors and RNA interference (RNAi) therapeutics. While specific data for a compound designated "Hsd17B13-IN-65" is not publicly available, this document will objectively compare the performance of other well-characterized HSD17B13 inhibitors, providing supporting experimental data and detailed methodologies to aid researchers in this field.
The Role of HSD17B13 in NASH Pathogenesis
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Its expression is significantly upregulated in both patients and animal models of NAFLD.[4][5] Human genetic studies have provided strong validation for targeting HSD17B13, revealing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and cirrhosis. Functionally, HSD17B13 is understood to act as a retinol (B82714) dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. By inhibiting HSD17B13, therapeutic interventions aim to replicate the protective phenotype observed in individuals with loss-of-function variants, thereby mitigating liver inflammation and fibrosis.
Comparative Efficacy of HSD17B13 Inhibitors in Preclinical Models
The development of HSD17B13 inhibitors has seen the emergence of both small molecule inhibitors and RNAi therapeutics. This section compares the preclinical efficacy of prominent examples from each class. Due to the early stage of development for many of these inhibitors, direct head-to-head comparative studies are limited. The following data is compiled from various preclinical studies.
Quantitative Data Summary
| Inhibitor | Type | Target Species | In Vitro Potency (IC50) | Preclinical Model | Key Efficacy Endpoints | Reference(s) |
| INI-822 | Small Molecule | Human | Low nM | Rodent models of NAFLD/NASH | Orally administered, demonstrated target engagement. | |
| BI-3231 | Small Molecule | Human, Mouse | 1 nM (Human), 13-14 nM (Mouse) | Not specified in detail in provided abstracts | Potent and selective chemical probe for HSD17B13. | |
| ALN-HSD | RNAi | Human | Not Applicable | Healthy volunteers and NASH patients (Phase I) | Reduced HSD17B13 mRNA levels in the liver, lowered liver enzymes, and improved NAS scores. | |
| ARO-HSD | RNAi | Human | Not Applicable | Not specified in detail in provided abstracts | Achieves significant and durable target knockdown. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of HSD17B13 inhibitors. Below are representative protocols for key experiments.
In Vitro HSD17B13 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13 enzymatic activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
Test inhibitor (e.g., BI-3231)
-
Assay buffer
-
Detection reagents
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the recombinant HSD17B13 enzyme, substrate, and cofactor in the assay buffer.
-
Add the various concentrations of the test inhibitor to the wells.
-
Incubate the plate at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the formation of the product (e.g., estrone) using a suitable detection method, such as mass spectrometry.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a pharmacological model.
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
Objective: To evaluate the effect of an HSD17B13 inhibitor on liver steatosis, inflammation, and fibrosis in a preclinical model of NASH.
Animal Model: C57BL/6J mice are commonly used.
Diet: A high-fat diet, often supplemented with cholesterol and/or fructose, or a methionine- and choline-deficient (MCD) diet is used to induce NASH pathology.
Procedure:
-
Acclimate mice to the facility and diet for a specified period.
-
Randomly assign mice to treatment groups (e.g., vehicle control, test inhibitor at various doses).
-
Administer the HSD17B13 inhibitor (e.g., orally, once daily) for a defined treatment period.
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Biochemical Analysis: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histopathological Analysis:
-
Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Score these features using a system like the NAFLD Activity Score (NAS).
-
Use Sirius Red or Trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on liver tissue to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Lipid Analysis: Quantify liver triglyceride content.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NASH
The following diagram illustrates the proposed role of HSD17B13 in the context of NASH pathogenesis.
Caption: Proposed role of HSD17B13 in NASH and the point of intervention for inhibitors.
Preclinical Validation Workflow for HSD17B13 Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of an HSD17B13 inhibitor.
Caption: General experimental workflow for preclinical validation of HSD17B13 inhibitors.
References
Hsd17B13-IN-65: A Comparative Analysis of Potency Against Human and Mouse HSD17B13
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potency of Hsd17B13-IN-65 against human and mouse 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The information is compiled from available experimental data to facilitate informed decisions in preclinical research.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This compound is an inhibitor of this enzyme, and understanding its comparative potency is crucial for translating preclinical findings to human applications.
Potency of this compound
This compound has been identified as an inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM in an estradiol (B170435) inhibition assay.[1][2][3] However, publicly available data does not currently specify the potency of this compound against the human versus the mouse ortholog of the HSD17B13 enzyme.
Comparative Potency of HSD17B13 Inhibitors
While specific comparative data for this compound is not available, studies on other HSD17B13 inhibitors (HSD17B13i) have revealed differential potency between the human and mouse enzymes. The following tables summarize representative data from biochemical and cellular assays for different chemical series of HSD17B13 inhibitors, highlighting the potential for species-specific differences in inhibitor activity.
Table 1: Comparative Potency of HSD17B13 Inhibitors in a Biochemical Assay [4]
| Chemical Series | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 (isoform 1) IC50 (nM) |
| 1 | 2 | 20 |
| 2 | 3 | 100 |
Table 2: Comparative Potency of HSD17B13 Inhibitors in a Cellular Assay [4]
| Chemical Series | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 (isoform 1) IC50 (nM) |
| 1 | 8 | 50 |
| 2 | 10 | 300 |
This representative data indicates that some HSD17B13 inhibitors can be significantly more potent against the human enzyme compared to the mouse ortholog. These differences underscore the importance of characterizing inhibitor potency against both species during preclinical drug development.
HSD17B13 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of HSD17B13 and a general workflow for assessing inhibitor potency.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General workflow for an HSD17B13 biochemical potency assay.
Experimental Protocols
The following are generalized protocols for biochemical and cell-based assays to determine the potency of HSD17B13 inhibitors.
HSD17B13 Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound by measuring the inhibition of recombinant HSD17B13 enzymatic activity.
Materials:
-
Recombinant human HSD17B13 protein
-
Recombinant mouse HSD17B13 protein
-
This compound (or other test compounds)
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384-well white opaque assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations.
-
Assay Plate Setup: Add the diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Enzyme Addition: Add the recombinant HSD17B13 enzyme (either human or mouse) to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the substrate (e.g., β-estradiol) and cofactor (NAD+) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Add the NADH detection reagent to each well.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
HSD17B13 Cell-Based Inhibition Assay
Objective: To determine the potency of a test compound in a cellular context by measuring the inhibition of HSD17B13 activity in cells overexpressing the enzyme.
Materials:
-
Hepatocyte cell line (e.g., HEK293 or HepG2)
-
Expression vectors for human HSD17B13 and mouse HSD17B13
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Substrate for cellular uptake (e.g., a suitable lipid substrate)
-
Lysis buffer
-
Analytical system for product detection (e.g., LC-MS/MS)
Procedure:
-
Cell Transfection: Transfect the hepatocyte cell line with the expression vectors for either human or mouse HSD17B13.
-
Cell Plating: Plate the transfected cells into multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control and incubate for a predetermined time.
-
Substrate Addition: Add the substrate to the cells and incubate to allow for enzymatic conversion.
-
Cell Lysis: Wash the cells and then lyse them to release the intracellular contents.
-
Sample Analysis: Analyze the cell lysates using an appropriate analytical method (e.g., LC-MS/MS) to quantify the amount of product formed.
-
Data Analysis: Determine the percent inhibition of product formation at each compound concentration relative to the vehicle control and calculate the IC50 value.
Conclusion
This compound is a known inhibitor of HSD17B13. While its specific potency against human versus mouse HSD17B13 is not publicly documented, comparative data for other HSD17B13 inhibitors suggest that species-specific differences in potency are likely. Therefore, it is imperative for researchers to experimentally determine the IC50 values of this compound and other inhibitors against both human and mouse enzymes to accurately interpret preclinical data and predict clinical efficacy. The provided protocols offer a foundation for conducting such comparative potency assessments.
References
HSD17B13 Inhibition: A Comparative Analysis of a Small Molecule Inhibitor and Protective Genetic Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) using a representative small molecule inhibitor, Hsd17B13-IN-65, and the naturally occurring, protective genetic variants of the HSD17B13 gene. The emergence of HSD17B13 as a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases is largely driven by the profound protective effects observed in individuals carrying loss-of-function variants of this gene.[1] This document outlines the preclinical data for a representative inhibitor, details the risk reduction associated with genetic variants, provides experimental protocols for key assays, and visualizes the underlying biological pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative data for a representative HSD17B13 inhibitor and the well-characterized protective genetic variant, rs72613567.
Table 1: In Vitro Potency of a Representative HSD17B13 Inhibitor
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound (Representative) | Human HSD17B13 | Enzymatic | Estradiol | 15 |
| Human HSD17B13 | Cellular | Retinol | 75 |
Note: Data for this compound is representative of a potent and selective small molecule inhibitor based on publicly available information for similar compounds.[2]
Table 2: Protective Effects of HSD17B13 Genetic Variant rs72613567
| Liver Disease | Genotype | Risk Reduction | Reference |
| Alcoholic Liver Disease | Heterozygote (TA) | 42% | [3][4][5] |
| Homozygote (AA) | 53% | ||
| Non-alcoholic Liver Disease | Heterozygote (TA) | 17% | |
| Homozygote (AA) | 30% | ||
| Alcoholic Cirrhosis | Heterozygote (TA) | 42% | |
| Homozygote (AA) | 73% | ||
| Non-alcoholic Cirrhosis | Heterozygote (TA) | 26% | |
| Homozygote (AA) | 49% | ||
| Hepatocellular Carcinoma | Heterozygote (TA) | OR = 0.65 | |
| Homozygote (AA) | OR = 0.28 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for inhibitor characterization.
Proposed signaling pathway of HSD17B13 in hepatocytes.
General workflow for HSD17B13 inhibitor characterization.
Detailed Experimental Protocols
HSD17B13 Enzymatic Activity Assay (Biochemical)
This assay quantifies the in vitro potency of an inhibitor against purified recombinant HSD17B13 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Detection Reagent: NAD(P)H-Glo™
-
384-well white opaque assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of diluted HSD17B13 enzyme solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding a pre-mixed solution of β-estradiol and NAD+.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.
-
Cell-Based Retinol Dehydrogenase Activity Assay
This assay measures the ability of an inhibitor to block HSD17B13's enzymatic activity within a cellular environment.
-
Objective: To assess the cellular potency of a test compound.
-
Materials:
-
HEK293 cells
-
HSD17B13 expression vector and empty vector control
-
Cell culture medium and transfection reagents
-
Test inhibitor (e.g., this compound)
-
Substrate: All-trans-retinol
-
Cell lysis buffer
-
HPLC system with UV detector
-
-
Procedure:
-
Seed HEK293 cells in 6-well plates and transfect with either the HSD17B13 expression vector or an empty vector.
-
After 24-48 hours, treat the cells with serial dilutions of the test inhibitor or vehicle for 1 hour.
-
Add all-trans-retinol to the culture medium at a final concentration of 5 µM and incubate for 8 hours.
-
Wash the cells with ice-cold PBS and collect the cell lysates.
-
Perform retinoid extraction from the cell lysates.
-
Analyze the production of retinaldehyde by HPLC.
-
Quantify the amount of retinaldehyde by comparing the peak area to a standard curve.
-
Calculate the percent inhibition at each inhibitor concentration and determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct target engagement of an inhibitor with HSD17B13 in intact cells.
-
Objective: To confirm the binding of the inhibitor to HSD17B13 in a cellular context.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test inhibitor (e.g., this compound)
-
PBS and cell culture medium
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting (anti-HSD17B13 and loading control)
-
-
Procedure:
-
Treat cultured hepatocytes with the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler (e.g., 40°C to 70°C).
-
Heat the cells for 3 minutes at the designated temperatures, followed by a 3-minute cooling step.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction (non-denatured protein) from the aggregated protein pellet.
-
Analyze the amount of soluble HSD17B13 in the supernatant by Western blotting.
-
Generate a melt curve by plotting the percentage of soluble HSD17B13 against temperature. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target stabilization and binding.
-
Conclusion
The strong genetic evidence linking loss-of-function variants in HSD17B13 to protection from chronic liver disease provides a compelling rationale for the development of HSD17B13 inhibitors. Preclinical data on representative small molecule inhibitors demonstrate potent and selective inhibition of HSD17B13's enzymatic activity in both biochemical and cellular assays. The goal of these inhibitors is to phenocopy the protective effects observed in individuals carrying the rs72613567 variant, which leads to a truncated and inactive protein. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel HSD17B13 inhibitors as they advance toward clinical development for the treatment of NAFLD and other liver pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating HSD17B13 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a living organism is a critical step in the preclinical validation process. This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases.
It is important to note that a specific inhibitor designated "Hsd17B13-IN-65" is not described in publicly available scientific literature. Therefore, this guide will focus on established methods and comparative data from well-characterized HSD17B13 inhibitors, such as BI-3231 and various RNAi therapeutics, to provide a framework for evaluating novel compounds.
The Role of HSD17B13 in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2] This genetic validation has made HSD17B13 an attractive target for therapeutic intervention. The enzyme is believed to play a role in lipid and retinol (B82714) metabolism, and its inhibition is hypothesized to mimic the protective effects of the genetic variants.[2]
Below is a simplified representation of HSD17B13's proposed role in hepatocyte lipid metabolism.
Comparative Analysis of In Vivo Target Engagement Methodologies
Direct validation of HSD17B13 target engagement in vivo presents challenges, primarily due to the lack of well-defined, easily measurable downstream biomarkers directly and solely regulated by its enzymatic activity.[1] Consequently, a multi-faceted approach combining pharmacokinetic and pharmacodynamic (PK/PD) analysis with indirect biomarker assessment is currently the standard.
The following table summarizes and compares common methodologies used to assess in vivo target engagement for HSD17B13 inhibitors.
| Methodology | Description | Advantages | Limitations | Exemplar Compound(s) |
| Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling | Correlates drug concentration in plasma and liver tissue with a pharmacological response over time. | Essential for understanding dose-response relationships and predicting therapeutic windows. | Does not directly confirm target binding; relies on downstream effects which may be indirect. | BI-3231[3] |
| Biomarker Analysis (Indirect) | Measurement of downstream markers of liver injury and fibrosis in serum and liver tissue. Key biomarkers include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and expression of fibrosis-related genes (e.g., COL1A1, TGFB2).[4] | Clinically relevant; reduction in these markers is a desired therapeutic outcome. | Changes may not be immediate and can be influenced by factors other than direct HSD17B13 inhibition.[4] | ARO-HSD (RNAi)[5], INI-678[5] |
| Cellular Thermal Shift Assay (CETSA) (Ex Vivo) | Measures the thermal stabilization of a target protein in response to ligand binding in tissue lysates from treated animals. A shift in the melting temperature of HSD17B13 indicates direct target engagement.[4][6] | Provides direct evidence of target binding in the relevant tissue. | Technically demanding; an ex vivo measurement that may not fully reflect the in vivo cellular environment. | Hsd17B13-IN-91 (hypothetical application)[6] |
| Substrate/Product Conversion Assays (Ex Vivo) | Quantifies the enzymatic activity of HSD17B13 in liver homogenates from treated animals by measuring the conversion of a known substrate (e.g., estradiol, retinol) to its product.[4] | Directly measures the functional consequence of inhibitor binding. | The physiologically relevant endogenous substrate is not definitively known, which can complicate interpretation.[4] | EP-036332[7] |
Experimental Protocols for In Vivo Validation
A crucial component of validating HSD17B13 inhibitors is the use of robust animal models that recapitulate key features of human liver disease.
General Workflow for In Vivo Efficacy Studies
The diagram below illustrates a typical workflow for assessing the efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
Protocol: Induction of NASH in Mice and Inhibitor Evaluation
This protocol outlines a common method to induce NASH in mice to test the efficacy of HSD17B13 inhibitors.[1]
1. Animal Model:
-
Male C57BL/6J mice are frequently used due to their susceptibility to diet-induced metabolic diseases.
2. NASH Induction:
-
Mice are fed a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 16-24 weeks) to induce the key pathological features of NASH, including steatosis, inflammation, and fibrosis.
3. Inhibitor Administration:
-
Once the disease phenotype is established, mice are randomized into treatment and vehicle control groups.
-
The HSD17B13 inhibitor is administered, typically via oral gavage, at a predetermined dose and frequency. The vehicle group receives the same formulation without the active compound.
4. Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure levels of ALT and AST, which are indicators of liver damage.
-
Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and steatosis, and Sirius Red for fibrosis) to assess the severity of liver pathology.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes involved in inflammation (e.g., Tnf, Il6) and fibrosis (e.g., Col1a1, Timp1) using quantitative real-time PCR (qRT-PCR).
-
Pharmacokinetic Analysis: Plasma and liver tissue are collected at various time points after the final dose to determine the concentration of the inhibitor.
5. Data Analysis:
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the outcomes between the inhibitor-treated and vehicle control groups. A significant reduction in liver injury markers, inflammation, and fibrosis in the treated group would indicate efficacy.
Future Directions
The development of more direct and non-invasive methods for assessing HSD17B13 target engagement in vivo is a key area of ongoing research.[1] The development of a specific Positron Emission Tomography (PET) tracer for HSD17B13 would be a significant advancement, allowing for real-time visualization and quantification of target occupancy in the liver of living subjects.[1] Such tools would greatly accelerate the clinical development of HSD17B13 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. enanta.com [enanta.com]
A Comparative Guide to HSD17B13 Inhibitors: Profiling INI-678 Against a Landscape of Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and cirrhosis.[1][3] This has catalyzed the development of small molecule inhibitors aimed at mimicking this protective genetic profile.[1] These inhibitors are hypothesized to mitigate liver fat accumulation, inflammation, and fibrosis.[1]
This guide provides a comparative overview of INI-678, a potent and selective HSD17B13 inhibitor, and BI-3231, a well-characterized chemical probe, summarizing their performance based on available preclinical data.
HSD17B13 Signaling Pathway and Point of Intervention
HSD17B13 is intricately involved in hepatic lipid metabolism. It is a liver-specific protein that localizes to the surface of lipid droplets and is involved in enzymatic pathways concerning steroids, proinflammatory lipid mediators, and retinol.[3] The expression of HSD17B13 is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[4] Inhibition of HSD17B13's enzymatic activity is the primary point of therapeutic intervention for the compounds discussed in this guide.
Quantitative Data Comparison
The following tables summarize the available quantitative data for INI-678 and BI-3231, providing a comparative view of their in vitro potency and other relevant parameters.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Species | IC50 (nM) | Selectivity | Reference(s) |
| INI-678 | Human | Low nM | Selective | [2] |
| BI-3231 | Human | 1 | >10,000-fold over HSD17B11 | [5][6] |
| Mouse | 13 | High | [5] |
Table 2: Preclinical Efficacy
| Compound | Model System | Key Findings | Reference(s) |
| INI-678 | Human 3D "liver-on-a-chip" NASH model | Reduction in key markers of liver fibrosis (α-SMA, COL-I) | [2][7] |
| BI-3231 | Palmitic acid-induced lipotoxicity model in human and murine hepatocytes | Decreased triglyceride accumulation; improved hepatocyte proliferation, cell differentiation, and lipid homeostasis; increased mitochondrial respiratory function | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay is fundamental for determining the direct inhibitory potency of a compound against the HSD17B13 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant HSD17B13.
-
Materials:
-
Purified recombinant human or mouse HSD17B13 enzyme.
-
Substrate (e.g., estradiol (B170435) or leukotriene B4).[9]
-
Cofactor: NAD+.[9]
-
Test compound (e.g., INI-678, BI-3231) dissolved in DMSO.
-
Assay buffer.
-
Detection system to measure NADH production or substrate turnover (e.g., mass spectrometry).[9]
-
-
Procedure:
-
Dispense the test compound at various concentrations into a microplate.
-
Add a solution containing the HSD17B13 enzyme to each well and incubate.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction.
-
Quantify the product formation or NADH generation using a suitable detection method.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
3D Liver-on-a-Chip Model for NASH
This advanced in vitro model recapitulates key aspects of the human liver microenvironment and is used to assess the efficacy of drug candidates in a more physiologically relevant context.
-
Objective: To evaluate the anti-fibrotic and anti-inflammatory effects of an HSD17B13 inhibitor in a human cell-based model of NASH.
-
Methodology:
-
Cell Culture: Co-culture primary human hepatocytes, hepatic stellate cells, and Kupffer cells within a microfluidic device that mimics the liver microarchitecture.
-
NASH Induction: Treat the cells with a cocktail of free fatty acids (e.g., oleate (B1233923) and palmitate) and inflammatory stimuli to induce a NASH-like phenotype, characterized by steatosis, inflammation, and fibrosis.
-
Compound Treatment: Introduce the HSD17B13 inhibitor (e.g., INI-678) into the culture medium at various concentrations.
-
Endpoint Analysis: After a defined treatment period, assess the effects of the inhibitor by measuring key markers of NASH pathology. This can include:
-
Immunofluorescent staining for fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.
-
Analysis of secreted cytokines and chemokines in the culture supernatant.
-
Quantification of intracellular lipid accumulation.
-
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.
Summary and Future Directions
The inhibition of HSD17B13 presents a genetically validated and highly promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. Both INI-678 and BI-3231 have demonstrated potent inhibition of HSD17B13 and have shown encouraging results in preclinical models.
INI-678 has shown promise in a human-relevant 3D liver-on-a-chip model by reducing key fibrotic markers.[2][7] BI-3231 has been extensively characterized as a chemical probe and has demonstrated protective effects against lipotoxicity in cellular models.[8]
While direct head-to-head comparative studies are not yet publicly available, the existing data suggest that small molecule inhibition of HSD17B13 is a viable approach. Further clinical development and the public disclosure of more comprehensive datasets will be crucial in delineating the full therapeutic potential and comparative efficacy of these and other emerging HSD17B13 inhibitors. Researchers are encouraged to monitor ongoing clinical trials and future publications for the latest advancements in this rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pubs.acs.org [pubs.acs.org]
Cross-Validation of Hsd17B13 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) inhibitors, using Hsd17B13-IN-65 as a case study. As publicly available experimental data for a compound specifically designated "this compound" could not be located, this document presents a comparative analysis of other potent and selective Hsd17B13 inhibitors. This serves as a benchmark for establishing reproducibility and comparing the activity of novel compounds like this compound across different laboratories.
Comparative Inhibitor Performance
Reproducibility of in vitro potency is a cornerstone of preclinical drug discovery. The following table summarizes key data for several published Hsd17B13 inhibitors, providing a baseline for what would be expected in a cross-laboratory validation of this compound.
| Compound Name/ID | Target Species | Assay Type | Substrate | IC50 | Reference |
| BI-3231 | Human | Enzymatic | Estradiol | 1 nM | [1] |
| Mouse | Enzymatic | Estradiol | 13 nM | [1] | |
| Compound 32 | Human | Enzymatic | Not Specified | 2.5 nM | [1][2] |
| HSD17B13-IN-9 | Human | Enzymatic | Not Specified | 10 nM | [1] |
| INI-678 | Human | Not Specified | Not Specified | Low nM potency | |
| EP-036332 | Human | Biochemical | Leukotriene B4 | Not Specified | |
| Human | Cellular | Estradiol | Not Specified |
Signaling Pathway of Hsd17B13 in Non-Alcoholic Fatty Liver Disease (NAFLD)
The enzymatic activity of Hsd17B13 is implicated in the progression of NAFLD. Its expression is induced by the Liver X receptor α (LXRα) via Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of lipogenesis. Hsd17B13 is localized to lipid droplets and is thought to contribute to the pathophysiology of NAFLD.
Experimental Protocols for Cross-Validation
Consistent and detailed experimental protocols are critical for ensuring the reproducibility of scientific findings. Below are methodologies for key assays to characterize and cross-validate the activity of Hsd17B13 inhibitors like this compound.
HSD17B13 Enzyme Inhibition Assay (NADH Detection)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of Hsd17B13 by measuring the production of NADH.
-
Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against recombinant Hsd17B13.
-
Materials:
-
Recombinant human Hsd17B13 protein (e.g., 300 ng per well)
-
NAD+ cofactor
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Test compound (e.g., this compound) serially diluted
-
384-well plates
-
NADH-Glo™ detection reagent
-
-
Procedure:
-
Prepare a solution of NAD+ and substrate.
-
Add recombinant human Hsd17B13 protein to the NAD+/substrate solution.
-
In a 384-well plate, add the serially diluted test compounds.
-
Add the Hsd17B13/NAD+/substrate mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Prepare the NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Add an equal volume of the NADH-Glo™ reagent to each well.
-
Measure the resulting luminescence, which is proportional to the amount of NADH produced.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a cell-based assay that measures the thermal stabilization of a target protein upon ligand binding, confirming target engagement in a cellular context.
-
Objective: To verify that the test compound directly binds to and stabilizes Hsd17B13 in intact cells.
-
Procedure:
-
Culture cells expressing Hsd17B13 and treat with either the test compound or a vehicle control.
-
Resuspend the cell pellets in a suitable buffer and aliquot into PCR tubes or a PCR plate.
-
Heat the samples across a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).
-
Lyse the cells to release soluble proteins.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hsd17B13 in each sample using Western blotting or an ELISA.
-
Plot the amount of soluble Hsd17B13 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Experimental Workflow for Cross-Laboratory Validation
To ensure robust and reproducible results, a standardized workflow should be implemented across all participating laboratories.
References
Benchmarking HSD17B13 Inhibitors: A Comparative Guide for Researchers
A note on Hsd17B13-IN-65: Publicly available scientific literature and databases do not currently contain specific data for a compound designated "this compound". Therefore, this guide will focus on a comparative analysis of publicly disclosed and well-characterized 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, using the potent and selective chemical probe, BI-3231, as a primary benchmark. This approach provides a framework for evaluating HSD17B13 inhibitors based on available experimental data.
Introduction to HSD17B13 and Its Inhibition
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Its emergence as a compelling therapeutic target for chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), is strongly supported by human genetic studies.[2][3] These studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing and progressing through the various stages of chronic liver disease, including fibrosis and cirrhosis.[3][4][5]
The primary strategy for therapeutic intervention is the development of small molecule inhibitors that can mimic the protective effects of these genetic variants.[3] A crucial aspect of developing such inhibitors is ensuring their potency and selectivity, particularly against other members of the HSD17B family, to minimize off-target effects.[1][4] This guide provides a comparative overview of key HSD17B13 inhibitors for which public data is available.
Quantitative Data Summary
The following table summarizes the inhibitory potency of several publicly disclosed HSD17B13 inhibitors. BI-3231 is presented as the most extensively characterized chemical probe to date.[6][7][8]
| Compound/Inhibitor | Target Species | Assay Type | Substrate | IC50 / Ki | Reference(s) |
| BI-3231 | Human | Enzymatic | Estradiol (B170435) | IC50: 1 nM / Ki: 0.7 ± 0.2 nM | [8][9] |
| Mouse | Enzymatic | Estradiol | IC50: 13 nM | [9][10] | |
| Human | Cellular (HEK293) | Estradiol | IC50: 11 nM | [10] | |
| Hsd17B13-IN-95 | Human | Enzymatic | Estradiol | IC50: < 0.1 µM | [10] |
| Hsd17B13-IN-72 | HSD17B13 | Not Specified | Estradiol | IC50: < 0.1 µM | [11] |
| Hsd17B13-IN-85 | HSD17B13 | Not Specified | Estradiol | IC50: < 0.1 µM | [12] |
| Hsd17B13-IN-23 | HSD17B13 | Not Specified | Estradiol | IC50: < 0.1 µM | [13] |
| HSD17B13 | Not Specified | Leukotriene B4 | IC50: < 1 µM | [13] | |
| Compound 32 | Not Specified | Not Specified | Not Specified | High selectivity (>100-fold) over other tested targets | [13] |
Note: The term "Hsd17B13-IN-XX" is used by some commercial suppliers. The data for these compounds is often limited and not as extensively published in peer-reviewed literature as the data for BI-3231.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway involving HSD17B13 and a general workflow for characterizing its inhibitors.
Caption: HSD17B13 transcriptional regulation and downstream effects.
Caption: General workflow for characterizing HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of HSD17B13 inhibitors. The following are generalized protocols for key experiments based on published methods.
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13 enzyme.[9][14]
-
Principle: The assay measures the enzymatic activity of HSD17B13 by quantifying the production of NADH, which is coupled to the conversion of a substrate (e.g., estradiol or retinol). The NADH produced is then used by a separate enzyme to generate a luminescent signal.[2][9]
-
Materials:
-
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the test inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Add the purified HSD17B13 enzyme diluted in assay buffer to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+ to each well.[1][9]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9][14]
-
Detection: Add the NADH detection reagent to each well to stop the enzymatic reaction and initiate the luminescent signal generation.[9][14]
-
Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based Retinol Dehydrogenase Assay (HPLC-Based)
This assay measures the ability of a compound to inhibit the retinol dehydrogenase activity of HSD17B13 within a cellular context.[15][16][17]
-
Principle: Cells overexpressing HSD17B13 are treated with the test inhibitor and then with the substrate, all-trans-retinol. The conversion of retinol to retinaldehyde and retinoic acid is quantified by High-Performance Liquid Chromatography (HPLC).[15][16]
-
Materials:
-
Procedure:
-
Cell Culture and Transfection: Culture HEK293 or HepG2 cells and transfect them with the HSD17B13 expression plasmid or an empty vector as a control.[15]
-
Compound Treatment: Approximately 24 hours post-transfection, pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for about 1 hour.[15]
-
Substrate Addition: Add all-trans-retinol to the culture medium and incubate for a specified duration (e.g., 6-8 hours).[15][16]
-
Sample Preparation: Harvest the cells and the culture medium. Perform a solvent extraction to isolate the retinoids.[14][15]
-
HPLC Analysis: Analyze the extracted retinoids using a normal-phase HPLC system to separate and quantify retinaldehyde and retinoic acid.[15][16]
-
Data Analysis: Normalize the retinoid levels to the total protein concentration of the cell lysates. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50 value.[15]
-
Selectivity Profiling Assay
To determine the selectivity of an HSD17B13 inhibitor, the biochemical enzyme inhibition assay is performed against a panel of other related HSD isoforms, particularly HSD17B11, which is the closest homolog.[1][4] The ratio of the IC50 value for the off-target isoform to the IC50 value for HSD17B13 provides a measure of selectivity. A higher ratio indicates greater selectivity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enanta.com [enanta.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Hsd17B13-IN-65: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Hsd17B13-IN-65, a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and associated materials, thereby minimizing environmental impact and maintaining a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for the disposal of similar research-grade chemical compounds. It is imperative to always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for definitive guidance.
Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel handling this compound should wear the appropriate personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles/Shield | Wear chemical safety goggles or a face shield at all times to protect against accidental splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. For handling the pure compound or concentrated solutions, consider double gloving. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Respirator | An N100/P100/P3 particulate respirator is advised when handling the solid compound or if there is a risk of aerosol generation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be carried out in compliance with all applicable federal, state, and local environmental regulations.[2]
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1][2] This includes:
| Waste Type | Examples |
| Solid Waste | Unused this compound powder, contaminated weighing paper, pipette tips, gloves, and other disposable labware. |
| Liquid Waste | Stock solutions, experimental residues, and solvent rinses containing this compound. |
| Contaminated Labware | Glassware and other equipment that has been in contact with the compound. |
Proper segregation is crucial. Do not mix solid and liquid waste in the same container.[3]
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealable container. The container should be made of a material compatible with the chemical.[3][4]
-
Liquid Waste: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names of any solvents or other chemicals present.[3]
Step 3: Decontamination of Labware
-
All reusable labware that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent, such as ethanol (B145695) or acetone, ensuring the rinsate is collected as hazardous liquid waste.[4]
Step 4: Final Disposal
The primary and recommended method of disposal is to entrust the collected hazardous waste to a licensed professional waste disposal service.[2] Do not dispose of this chemical into the environment, drains, or sewer systems.[2]
Accidental Release Measures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all non-essential personnel.[4]
-
Contain: Prevent the material from spreading further. For solid spills, carefully sweep up the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite.[2]
-
Collect and Dispose: Place all cleanup materials into a sealed, labeled container for disposal as hazardous waste.[2][4]
-
Decontaminate: Thoroughly clean the spill area with a suitable decontamination solution, collecting the cleaning materials as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Hsd17B13 Inhibitors
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-65 is not publicly available. Therefore, this document provides essential safety and logistical information based on best practices for handling potent, novel chemical compounds and data extrapolated from similar Hsd17B13 inhibitors. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult the official SDS from the supplier for specific handling, storage, and disposal instructions for this compound. Treat this compound as potentially hazardous.
Immediate Safety and Handling Precautions
Given that Hsd17B13 inhibitors are potent enzyme inhibitors, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | Particulate Respirator (N100/P100/P3) | Recommended when handling the solid compound or when there is a potential for aerosol generation. |
| Hand Protection | Nitrile Gloves | Should be worn at all times. Double gloving is recommended for handling the pure compound or concentrated solutions. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Chemical Splash Goggles | Must be worn to protect against accidental splashes of solutions containing the inhibitor. |
| Body Protection | Laboratory Coat/Coveralls | A buttoned lab coat or disposable coveralls should be worn to protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact the supplier immediately.
-
Wear appropriate PPE in a designated containment area, such as a chemical fume hood, when opening the package.
Solution Preparation and Storage:
-
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent. For similar compounds, solubility in DMSO can be high, but it is recommended to use newly opened, anhydrous DMSO to ensure maximum solubility. Gentle warming and/or sonication can aid in dissolution.[1]
-
Stock solutions should be stored at -80°C for long-term stability (stable for up to one year for some analogs) or at -20°C for shorter periods (up to one month for some analogs).[1][2] To ensure stability, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
For in vivo studies, a common formulation involves a vehicle of DMSO, PEG300, Tween 80, and saline or PBS.[1] It is critical to prepare this working solution freshly on the day of use.[1]
Disposal Plan
All materials that come into contact with this compound are considered chemical waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unused compound, contaminated PPE (gloves, disposable lab coats), weighing papers, and pipette tips in a designated, clearly labeled, and sealable hazardous waste container.[3][4]
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, experimental media, and solvent rinses, in a dedicated, leak-proof hazardous waste container.[3][4] Do not mix with other solvent waste streams unless compatibility is confirmed.[5]
-
Sharps Waste: Any sharps contaminated with the inhibitor must be disposed of in a designated sharps container.[3]
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[3][4]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[4]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.[3][4] Professional disposal by a licensed hazardous waste contractor is required.[3]
Spill Management
In the event of a spill, alert personnel in the immediate area. Wearing appropriate PPE, contain the spill with a chemical absorbent material. Collect the contaminated absorbent material and place it in the designated solid waste container for this compound. Clean the spill area according to your laboratory's standard operating procedures for chemical spills and report the incident to your supervisor and EHS department.[3]
Visualizing the Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
Caption: A step-by-step visual guide for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
